SW155246
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYDEJYIVZNWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420092-79-1 | |
| Record name | 420092-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of SW155246 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW155246 is a selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns following DNA replication. In the context of oncology, the aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a well-established mechanism of gene silencing, contributing to tumorigenesis. This compound, by inhibiting DNMT1, leads to passive demethylation of the genome during successive rounds of cell division. This reactivation of silenced tumor suppressor genes can induce cell cycle arrest, apoptosis, and a reduction in the malignant phenotype of cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and relevant experimental protocols.
Core Mechanism of Action: Selective DNMT1 Inhibition
This compound acts as a selective antagonist of human DNA methyltransferase 1 (DNMT1)[1][2][3]. DNMT1 is the primary enzyme responsible for copying pre-existing methylation patterns onto newly synthesized DNA strands during replication, a process known as maintenance methylation. Cancer cells often exhibit widespread alterations in DNA methylation, including the hypermethylation and subsequent silencing of tumor suppressor genes.
By selectively inhibiting DNMT1, this compound disrupts the maintenance of these aberrant methylation patterns. As cancer cells proliferate, the newly synthesized DNA strands are not methylated at previously silenced loci. This leads to a progressive and passive demethylation of the genome over multiple cell cycles. The consequence of this demethylation is the re-expression of previously silenced tumor suppressor genes, which can in turn trigger anti-cancer cellular processes. A focused structure-activity relationship (SAR) analysis has highlighted that the hydroxyl group of this compound is crucial for its inhibitory activity against human DNMT1[1].
Quantitative Data
The inhibitory activity of this compound against DNMTs has been quantified, demonstrating its selectivity for DNMT1.
| Target Enzyme | IC50 (μM) | Description | Reference |
| Human DNMT1 (hDNMT1) | 1.2 | Inhibition of His6-tagged human recombinant DNMT1 expressed in insect Sf9 cells. | [2][4] |
| Murine DNMT3A (mDNMT3A) | 38 | Inhibition of His6-tagged murine recombinant DNMT3A expressed in insect Sf9 cells. | [2][4] |
No specific cytotoxic IC50 values for this compound in various cancer cell lines were identified in the public domain literature reviewed for this guide.
Signaling Pathways Modulated by this compound
The primary mechanism of this compound is the reversal of epigenetic silencing. This leads to the reactivation of multiple tumor suppressor pathways that are commonly inactivated in cancer.
Reactivation of Tumor Suppressor Genes
Inhibition of DNMT1 by this compound leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes. This allows for the binding of transcription factors and the re-initiation of gene expression. Key tumor suppressor genes known to be silenced by hypermethylation in various cancers and potentially reactivated by this compound include those involved in cell cycle control (e.g., p16^INK4a), DNA repair (e.g., BRCA1), and apoptosis (e.g., caspases).
References
The Primary Target of SW155246: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW155246 is a potent and selective small molecule inhibitor of human DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. Discovered through a high-throughput scintillation proximity assay, this compound exhibits significant potential as a tool for studying the role of DNMT1 in gene regulation and as a potential therapeutic agent in diseases characterized by aberrant DNA methylation, such as cancer. This technical guide provides an in-depth overview of the primary target of this compound, its quantitative inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways and experimental workflows.
Primary Target and Quantitative Data
The primary molecular target of this compound is human DNA methyltransferase 1 (DNMT1) .[1] This enzyme plays a crucial role in epigenetic regulation by copying existing methylation patterns onto newly synthesized DNA strands during replication. Inhibition of DNMT1 can lead to the demethylation of DNA and the reactivation of silenced genes, including tumor suppressor genes.
This compound demonstrates selectivity for DNMT1 over other DNA methyltransferases, such as DNMT3A. The inhibitory activity of this compound is summarized in the table below.
| Target | Organism | Assay Type | IC50 (µM) | Selectivity (over hDNMT1) | Reference |
| DNMT1 | Human | Scintillation Proximity Assay | 1.2 | - | [1] |
| DNMT3A | Murine | Scintillation Proximity Assay | 38 | ~32-fold | [1] |
Signaling Pathway of DNMT1-mediated Gene Silencing
DNMT1 is a key effector in the maintenance of DNA methylation, a fundamental epigenetic mechanism for stable gene silencing. The following diagram illustrates the canonical pathway of DNMT1-mediated maintenance of DNA methylation and gene repression.
Experimental Protocols
Biochemical Assay: Scintillation Proximity Assay (SPA) for DNMT1 Inhibition
This protocol is adapted from the high-throughput screen that led to the discovery of this compound.[1]
Objective: To measure the in vitro inhibitory effect of this compound on the enzymatic activity of human DNMT1.
Principle: A biotinylated, hemimethylated DNA substrate is incubated with DNMT1 and a tritiated methyl donor, S-adenosyl-L-methionine ([³H]SAM). In the absence of an inhibitor, DNMT1 transfers the tritiated methyl group to the DNA substrate. The reaction mixture is then added to streptavidin-coated SPA beads. The biotinylated DNA binds to the beads, bringing the incorporated tritium in close proximity to the scintillant within the beads, which generates a light signal that is proportional to DNMT1 activity.
Materials:
-
Enzyme: Purified human DNMT1
-
Substrate: Biotinylated, hemimethylated double-stranded 58-mer oligonucleotide
-
Methyl Donor: [³H]S-adenosylmethionine ([³H]SAM)
-
Compound: this compound dissolved in DMSO
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 1 mM DTT, 10% glycerol
-
Other Reagents: Bovine Serum Albumin (BSA), Streptavidin-coated SPA beads, 384-well plates
Procedure:
-
Prepare the reaction mixture in a 384-well plate with a total volume of 25 µL per well, containing:
-
Reaction Buffer
-
2.5 µg BSA
-
5.45 ng hemimethylated DNA substrate
-
Purified human DNMT1 enzyme
-
-
Add this compound at various concentrations to the wells. Include a DMSO vehicle control (no inhibitor) and a positive control with a known DNMT1 inhibitor.
-
Initiate the reaction by adding 3.35 nmol of [³H]SAM to each well.
-
Incubate the plate for 3.5 hours at room temperature.
-
Add streptavidin-coated SPA beads to each well.
-
Incubate for an appropriate time to allow for binding of the biotinylated DNA to the beads.
-
Measure the scintillation signal using a suitable plate reader.
-
Calculate the percent inhibition of DNMT1 activity for each concentration of this compound and determine the IC50 value.
Cellular Assay: Global DNA Methylation in HeLa Cells
Objective: To assess the effect of this compound on global DNA methylation levels in a cellular context.
Principle: This assay typically utilizes an ELISA-based method where genomic DNA is isolated from treated cells and bound to a plate. A primary antibody that specifically recognizes 5-methylcytosine (5-mC) is added, followed by a secondary antibody conjugated to a detection enzyme. The resulting signal is proportional to the amount of methylated DNA.
Materials:
-
Cell Line: HeLa cells
-
Compound: this compound
-
Reagents: Cell culture medium, DNA extraction kit, Global DNA Methylation ELISA kit (containing binding solution, 5-mC primary antibody, secondary antibody, and developing solution).
Procedure:
-
Seed HeLa cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM and higher) or a vehicle control (DMSO) for 72 hours.[1]
-
Isolate genomic DNA from the treated and control cells using a commercial DNA extraction kit.
-
Quantify the DNA concentration.
-
Perform the global DNA methylation ELISA according to the manufacturer's protocol. This generally involves:
-
Binding a defined amount of genomic DNA to the wells of the assay plate.
-
Incubating with the anti-5-mC primary antibody.
-
Washing and incubating with the enzyme-conjugated secondary antibody.
-
Adding the developing solution and measuring the absorbance on a plate reader.
-
-
Calculate the percentage of global DNA methylation relative to the vehicle-treated control cells.
Cellular Assay: Reactivation of RASSF1A Gene Expression in A549 Cells
Objective: To determine if this compound can reactivate the expression of a tumor suppressor gene silenced by promoter hypermethylation.
Principle: The Ras association domain family 1A (RASSF1A) gene is frequently silenced by promoter hypermethylation in various cancers, including lung cancer. Inhibition of DNMT1 by this compound is expected to lead to demethylation of the RASSF1A promoter and subsequent re-expression of its mRNA, which can be quantified by reverse transcription-quantitative PCR (RT-qPCR).
Materials:
-
Cell Line: A549 lung carcinoma cells (which have a hypermethylated RASSF1A promoter)
-
Compound: this compound
-
Reagents: Cell culture medium, RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers specific for RASSF1A and a housekeeping gene (e.g., β-actin).
Procedure:
-
Seed A549 cells in culture plates.
-
Treat the cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for an appropriate duration (e.g., 72 hours).[1]
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for RASSF1A and a housekeeping gene for normalization.
-
Analyze the qPCR data to determine the relative fold change in RASSF1A mRNA expression in this compound-treated cells compared to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the identification and characterization of a DNMT1 inhibitor like this compound.
References
SW155246: A Technical Guide to a Selective DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW155246 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 activity is a hallmark of various cancers, leading to aberrant gene silencing of tumor suppressor genes. This compound has emerged as a valuable chemical probe for studying the biological consequences of DNMT1 inhibition and as a potential starting point for the development of novel epigenetic therapies. This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and relevant signaling pathways.
Core Data Presentation
The inhibitory activity of this compound has been characterized against various DNA methyltransferases, highlighting its selectivity for DNMT1.[1] The key quantitative data are summarized in the table below.
| Target Enzyme | IC50 Value (µM) | Description | Reference |
| Human DNMT1 (hDNMT1) | 1.2 | Recombinant hDNMT1 expressed in insect cells. | --INVALID-LINK-- |
| Murine DNMT3A (mDNMT3A) | 38 | Recombinant mDNMT3A. | --INVALID-LINK-- |
| Human/Murine DNMT3B | >30-fold selectivity for DNMT1 | This compound shows a significant preference for DNMT1 over DNMT3A and DNMT3B.[1][2] | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly inhibiting the catalytic activity of DNMT1. This leads to a passive demethylation of the genome during DNA replication, as the newly synthesized DNA strand is not methylated. The subsequent hypomethylation can lead to the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways implicated in cancer.
Caption: Experimental workflow for the discovery and characterization of this compound.
Experimental Protocols
DNMT1 Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from the high-throughput screening method used for the discovery of this compound. [2] Materials:
-
384-well plates
-
Recombinant human DNMT1 (hDNMT1)
-
Biotinylated hairpin DNA substrate containing a hemimethylated CpG site
-
S-[methyl-³H]adenosyl-L-methionine ([³H]SAM)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM EDTA, 2 mM DTT, 50 mM NaCl, 0.2 mg/ml BSA
-
Stop solution: 5 M guanidine hydrochloride
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, hDNMT1 enzyme, and the biotinylated DNA substrate.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add this compound or control compounds (e.g., DMSO for negative control, sinefungin for positive control) to the wells.
-
Initiate the methylation reaction by adding [³H]SAM to each well.
-
Incubate the plate at 37°C for 2 hours to allow for enzymatic activity.
-
Terminate the reaction by adding the stop solution.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate the plate at room temperature for 1 hour to allow the biotinylated DNA to bind to the SPA beads.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methyl groups transferred to the DNA substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Global DNA Methylation Assay in HeLa Cells
This protocol describes a method to assess the effect of this compound on global DNA methylation levels in a cellular context.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DNA extraction kit
-
Global DNA Methylation Assay Kit (e.g., ELISA-based)
-
Microplate reader
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 72 hours. Include a vehicle control (DMSO).
-
Harvest the cells and extract genomic DNA using a DNA extraction kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and ensure its purity.
-
Perform the global DNA methylation assay using a commercial kit. Typically, this involves the following steps:
-
Binding of genomic DNA to the assay wells.
-
Incubation with an antibody specific for 5-methylcytosine (5-mC).
-
Addition of a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Addition of a colorimetric substrate and measurement of the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculate the percentage of 5-mC relative to a standard curve of methylated and unmethylated DNA provided in the kit.
-
Compare the global methylation levels in this compound-treated cells to the vehicle-treated control.
RASSF1A Gene Reactivation Assay in A549 Cells
This protocol is designed to determine if this compound can reactivate the expression of the tumor suppressor gene RASSF1A, which is frequently silenced by promoter hypermethylation in cancer cells. [2] Materials:
-
A549 lung carcinoma cells (known to have a methylated RASSF1A promoter)
-
Cell culture medium
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents (including primers for RASSF1A and a housekeeping gene like GAPDH)
Procedure:
-
Plate A549 cells and treat with this compound as described in the global methylation assay protocol.
-
After the treatment period, harvest the cells and extract total RNA using an RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions using the synthesized cDNA, primers for RASSF1A and the housekeeping gene, and a suitable qPCR master mix.
-
Run the qPCR program on a thermal cycler.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in RASSF1A expression in this compound-treated cells compared to the control group. An increase in the relative expression of RASSF1A indicates gene reactivation.
Conclusion
This compound is a selective and potent inhibitor of DNMT1 that serves as a critical tool for epigenetic research. Its ability to induce DNA hypomethylation and reactivate tumor suppressor genes underscores its potential as a lead compound for the development of novel cancer therapeutics. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and cancer biology. Further investigation into the downstream signaling effects of this compound will continue to elucidate its full therapeutic potential.
References
Technical Guide: SW155246, a Selective DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of SW155246, a selective inhibitor of DNA methyltransferase 1 (DNMT1). Contrary to the inquiry regarding its role in inducing oxidative DNA damage, current scientific literature indicates that this compound exerts its biological effects through the direct inhibition of DNMT1 without the generation of reactive oxygen species (ROS). This document details the mechanism of action of this compound, its structure-activity relationship, and presents relevant quantitative data. Furthermore, it provides detailed experimental protocols for assessing its inhibitory activity and cellular effects, along with visualizations of key pathways and workflows to support researchers in the field of epigenetics and drug discovery.
Introduction: Addressing the Role of this compound and Oxidative DNA Damage
Initial investigations into the biological activity of this compound explored its potential to induce oxidative DNA damage. However, a key study identified this compound as a potent inhibitor of human DNA methyltransferase 1 (DNMT1) and explicitly demonstrated that its mechanism of action does not involve the generation of reactive oxygen species. Oxidative DNA damage is a cellular stress response mediated by ROS, which can lead to DNA lesions and genomic instability[1][2][3]. The finding that this compound does not produce ROS suggests that its cellular effects, including any observed DNA damage, are likely a downstream consequence of DNMT1 inhibition rather than a direct oxidative process. Inhibition of DNMT1 can lead to hypomethylation of DNA, which in turn can result in altered gene expression, reactivation of silenced genes, and potentially lead to DNA damage and apoptosis as a secondary effect[3][4]. This guide, therefore, focuses on the established role of this compound as a DNMT1 inhibitor.
Mechanism of Action: Selective Inhibition of DNMT1
This compound is a sulfonamide-containing small molecule that acts as a selective inhibitor of DNMT1[5]. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, a crucial process for gene regulation and genomic stability[1]. The inhibitory activity of this compound is highly specific for DNMT1 over other DNMTs, such as DNMT3A[5].
Molecular docking studies have provided insights into the binding mode of this compound to human DNMT1, offering a structural basis for its inhibitory activity and the observed structure-activity relationships[1].
Signaling Pathway of DNMT1 Inhibition
Caption: DNMT1 Inhibition by this compound leading to DNA hypomethylation.
Quantitative Data Presentation
The inhibitory potency of this compound against human DNMT1 has been quantified, demonstrating its selectivity.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Human DNMT1 | 1.2 | [6][5] |
| This compound | Mouse DNMT3A | 38 | [5] |
Structure-Activity Relationship (SAR)
The chemical structure of this compound is crucial for its inhibitory activity. A focused structure-activity relationship (SAR) analysis revealed that the hydroxyl group on the naphthyl ring is essential for its function. Modification or removal of this hydroxyl group leads to a dramatic loss of DNMT1 inhibitory activity and a reduction in cell-based cytotoxicity[6][1]. This highlights a steep "activity cliff," where minor structural changes result in a significant impact on biological activity[6].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
DNMT1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available DNMT1 inhibitor screening assay kits and provides a framework for assessing the in vitro inhibitory activity of compounds like this compound.
Materials:
-
Purified recombinant human DNMT1 enzyme
-
DNMT1 Assay Buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate-coated microplate
-
Capture Antibody (anti-5-methylcytosine)
-
Detection Antibody (HRP-conjugated)
-
Developing Solution (TMB substrate)
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DNMT Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup (in duplicate or triplicate):
-
Blank wells: Add 50 µL of DNMT Assay Buffer.
-
Negative control wells (No inhibitor): Add 45 µL of DNMT Assay Buffer and 5 µL of vehicle (e.g., 1% DMSO in assay buffer).
-
Inhibitor wells: Add 45 µL of the diluted this compound solution.
-
-
Enzyme Addition: Add 5 µL of diluted DNMT1 enzyme to all wells except the blank wells.
-
SAM Addition: Add 5 µL of SAM solution to all wells to initiate the reaction.
-
Incubation: Cover the plate and incubate at 37°C for 60-90 minutes.
-
Washing: Wash the plate 3-5 times with 200 µL of Wash Buffer per well.
-
Antibody Incubation:
-
Add 50 µL of diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the plate as described in step 6.
-
Add 50 µL of diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
-
Color Development:
-
Wash the plate as described in step 6.
-
Add 100 µL of Developing Solution to each well and incubate in the dark at room temperature for 5-15 minutes.
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.
Experimental Workflow for DNMT1 Inhibition Assay
Caption: Step-by-step workflow for a colorimetric DNMT1 inhibition assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., human colon cancer cells)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Conclusion
This compound is a valuable research tool for studying the role of DNMT1 in various biological processes, including cancer. Its selectivity and well-defined mechanism of action, which does not involve the generation of reactive oxygen species, make it a specific probe for investigating the consequences of DNMT1 inhibition. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential and biological functions of this compound.
References
- 1. Rationalization of Activity Cliffs of a Sulfonamide Inhibitor of DNA Methyltransferases with Induced-Fit Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of SW155246: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Selective DNMT1 Inhibitor
SW155246 is a sulfonamide-based, non-nucleoside small molecule inhibitor of human DNA methyltransferase 1 (DNMT1). Identified through high-throughput screening, this compound has demonstrated selectivity for DNMT1 over other methyltransferases, making it a valuable tool for epigenetic research and a potential starting point for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Core Structure-Activity Relationship and Quantitative Data
The foundational SAR of this compound revolves around a critical hydroxyl group. The inhibitory activity of this compound against human DNMT1 is critically dependent on the presence of a hydroxyl group on the naphthyl ring. Modification or removal of this group leads to a complete loss of inhibitory function. This observation underscores the specific molecular interactions required for binding and inhibition of the DNMT1 active site.
Table 1: Quantitative Inhibitory Activity of this compound and Analogs against DNMTs
| Compound ID | Structure | Modification from this compound | hDNMT1 IC50 (µM) | mDNMT3A IC50 (µM) | Cytotoxicity |
| This compound | 4-hydroxy-N-(4-nitrophenyl)naphthalene-1-sulfonamide | - | 1.2[1] | 38 | Reduced compared to inactive analogs[1] |
| This compound-1 | N-(4-nitrophenyl)naphthalene-1-sulfonamide | Loss of the hydroxyl group | Inactive[1] | Not Reported | Reduced[1] |
| This compound-2 | 4-methoxy-N-(4-nitrophenyl)naphthalene-1-sulfonamide | Methylation of the hydroxyl group | Inactive[1] | Not Reported | Reduced[1] |
Mechanism of Action and Downstream Effects
This compound exerts its biological effects through the selective inhibition of DNMT1. DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to passive demethylation of the genome, which can result in the re-expression of silenced tumor suppressor genes. One of the key downstream effects of this compound is the reactivation of the Ras-association domain family 1A (RASSF1A) gene, a tumor suppressor frequently silenced by promoter hypermethylation in various cancers. The re-expression of RASSF1A can, in turn, trigger apoptotic pathways and inhibit cancer cell proliferation.
References
The Discovery and Synthesis of SW155246: A Selective DNMT1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SW155246 is a potent and selective non-nucleoside inhibitor of human DNA methyltransferase 1 (DNMT1), a key enzyme involved in the maintenance of DNA methylation patterns and epigenetic regulation. Discovered through a high-throughput screening campaign, this sulfonamide derivative has emerged as a valuable chemical probe for studying the biological functions of DNMT1 and as a potential starting point for the development of novel epigenetic therapies. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery of this compound
This compound was identified from a library of approximately 180,000 compounds using a novel scintillation proximity assay (SPA) designed to screen for inhibitors of human DNMT1.[1] The high-throughput screen aimed to identify non-nucleoside inhibitors that do not act as reactive oxygen species (ROS) generators, a common pitfall for many previously identified DNMT inhibitors.
High-Throughput Screening via Scintillation Proximity Assay
The discovery of this compound was enabled by a robust and sensitive scintillation proximity assay. The fundamental principle of this assay is the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated DNA substrate by DNMT1. The biotinylated DNA is then captured by streptavidin-coated SPA beads, bringing the incorporated tritium in close enough proximity to the scintillant within the beads to generate a detectable light signal. Inhibitors of DNMT1 reduce the incorporation of the radiolabeled methyl group, leading to a decrease in the SPA signal.
Hit Validation and Selectivity Profiling
Initial hits from the primary screen were subjected to a series of validation and counter-screening assays to eliminate false positives, such as compounds that interfere with the assay technology or act through non-specific mechanisms like ROS generation. This compound emerged as a promising candidate that demonstrated dose-dependent inhibition of DNMT1 without producing ROS.[1] Subsequent selectivity profiling revealed that this compound exhibits a significant preference for DNMT1 over other DNA methyltransferases, such as DNMT3A.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays, providing key quantitative metrics for its potency and selectivity.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC₅₀ | Human DNMT1 | 1.2 µM | [2][3] |
| IC₅₀ | Murine DNMT3A | 38 µM | [3] |
| Selectivity | (IC₅₀ DNMT3A) / (IC₅₀ DNMT1) | ~32-fold | [1][3] |
Synthesis of this compound
The chemical synthesis of this compound, systematically named N-(4-hydroxynaphthalen-1-yl)-4-nitrobenzenesulfonamide, is achieved through a straightforward sulfonamide bond formation reaction between 4-amino-1-naphthol and 4-nitrobenzenesulfonyl chloride.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of N-(4-hydroxynaphthalen-1-yl)-4-nitrobenzenesulfonamide (this compound)
Materials:
-
4-Amino-1-naphthol
-
4-Nitrobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-1-naphthol (1.0 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add 4-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of DNMT1. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns following DNA replication. By inhibiting DNMT1, this compound leads to passive demethylation of the genome over successive rounds of cell division. This can result in the re-expression of silenced tumor suppressor genes.
DNMT1 Signaling Pathway
Caption: Inhibition of DNMT1 by this compound.
Key Experimental Protocols
DNMT1 Inhibition Scintillation Proximity Assay
This protocol outlines the key steps for the in vitro assay used to determine the inhibitory activity of compounds against DNMT1.
Materials:
-
Recombinant human DNMT1 enzyme
-
Biotinylated, hemimethylated DNA oligonucleotide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and MgCl₂)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Assay Plate Preparation: Add test compounds at various concentrations to the wells of a 384-well microplate. Include appropriate controls (no enzyme, no inhibitor).
-
Enzyme and Substrate Addition: Add a solution containing DNMT1 enzyme and the biotinylated DNA substrate to each well.
-
Reaction Initiation: Initiate the methylation reaction by adding [³H]-SAM to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 1-2 hours) to allow for enzymatic activity.
-
Reaction Termination and Signal Detection: Stop the reaction and add a suspension of streptavidin-coated SPA beads to each well. The beads will capture the biotinylated DNA.
-
Signal Reading: After a further incubation period to allow for bead settling and signal stabilization, read the plate on a suitable microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for Discovery
Caption: High-throughput screening workflow for this compound.
Conclusion
This compound represents a significant advancement in the field of epigenetics as a selective, non-nucleoside inhibitor of DNMT1. Its discovery through a carefully designed high-throughput screening campaign and its straightforward synthesis make it an accessible and valuable tool for the scientific community. The detailed protocols and data presented in this guide are intended to facilitate further research into the role of DNMT1 in health and disease and to support the development of next-generation epigenetic modulators.
References
The MTH1 Inhibition Pathway: A Double-Edged Sword in Cancer Therapy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells, in their state of rapid proliferation and metabolic dysregulation, exist in a precarious balance of high oxidative stress. This environment, while driving oncogenic signaling, also poses a significant threat to their genomic integrity through the oxidation of nucleotide precursors. To survive, cancer cells upregulate protective mechanisms, one of which is the enzyme MutT Homolog 1 (MTH1), a critical sanitizer of the oxidized nucleotide pool. Inhibition of MTH1 represents a promising therapeutic strategy, selectively targeting the inherent vulnerabilities of cancer cells. This guide provides a comprehensive overview of the MTH1 inhibition pathway, its mechanism of action, and the preclinical and clinical landscape of MTH1 inhibitors. It is important to note that while the initial query included SW155246, our investigation has found no direct evidence of its activity as an MTH1 inhibitor; it is primarily recognized as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2] This guide will therefore focus on the established MTH1 inhibition pathway and its therapeutic implications.
The Role of MTH1 in Cancer Cell Survival
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their levels are significantly elevated in cancer cells due to factors such as oncogenic signaling and aberrant mitochondrial function.[3][4] This surge in ROS leads to the oxidation of cellular components, including the deoxyribonucleoside triphosphates (dNTPs) that are the building blocks of DNA. The incorporation of oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, into the genome can lead to DNA damage, mutations, and ultimately, cell death.[3]
MTH1, a member of the Nudix hydrolase superfamily, plays a crucial role in preventing this outcome.[3] It functions by hydrolyzing oxidized purine nucleoside triphosphates, converting them into their monophosphate forms, which cannot be incorporated into DNA by polymerases.[3][5] By "sanitizing" the dNTP pool, MTH1 effectively prevents the accumulation of oxidative DNA damage, thereby enabling cancer cells to tolerate high levels of oxidative stress and continue to proliferate.[4] This reliance of cancer cells on MTH1 for survival, a phenomenon known as non-oncogene addiction, makes it an attractive target for cancer therapy.
The MTH1 Inhibition Pathway: From Oxidized Nucleotides to Cell Death
The therapeutic strategy of MTH1 inhibition is centered on exploiting the high oxidative stress inherent in cancer cells. By blocking the sanitizing function of MTH1, inhibitors allow for the accumulation of oxidized dNTPs within the cell. These damaged precursors are then incorporated into newly synthesized DNA during replication, leading to a cascade of deleterious events that culminate in cancer cell death.
The key steps in the MTH1 inhibition pathway are as follows:
-
Inhibition of MTH1: Small molecule inhibitors bind to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized dNTPs.
-
Accumulation of Oxidized dNTPs: The cellular pool of oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, increases.
-
Incorporation into DNA: During DNA replication, DNA polymerases incorporate these oxidized bases into the newly synthesized DNA strands.
-
Induction of DNA Damage: The presence of oxidized bases in the DNA leads to the formation of single- and double-strand breaks. This can occur through direct DNA backbone instability or as a consequence of the cell's own DNA repair mechanisms attempting to excise the damaged bases.[4][6]
-
Activation of DNA Damage Response (DDR): The DNA damage triggers the activation of the DDR pathway, leading to cell cycle arrest and the recruitment of repair proteins. Key markers of this response include the phosphorylation of H2AX (γH2AX) and p53.
-
Cell Cycle Arrest and Apoptosis: If the DNA damage is too extensive to be repaired, the cell cycle is arrested, typically at the G2/M phase, and the apoptotic cell death program is initiated.[5]
Some MTH1 inhibitors, such as TH1579 (Karonudib), have a dual mechanism of action, also affecting microtubule polymerization, which further contributes to mitotic arrest and cell death.[7]
Below is a diagram illustrating the MTH1 inhibition pathway.
Caption: The MTH1 inhibition pathway in cancer cells.
Quantitative Data on MTH1 Inhibitors
Several small molecule inhibitors of MTH1 have been developed and characterized. The table below summarizes key quantitative data for some of the most well-studied MTH1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line | Effect | Reference |
| Karonudib (TH1579) | MTH1 | 7 | SW480 | Induces DNA damage and mitotic arrest | [8][9] |
| TH588 | MTH1 | 4.8 | U2OS | Induces DNA damage and apoptosis | [3][10] |
| (S)-crizotinib | MTH1 | 0.8 | A549 | Induces DNA damage and reduces cell viability | [10] |
| AZ136 | MTH1 | 0.43 | U2OS | Potent MTH1 inhibition but limited cellular activity | [11] |
Experimental Protocols for Studying MTH1 Inhibition
The following are detailed methodologies for key experiments used to investigate the MTH1 inhibition pathway.
MTH1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting MTH1 enzymatic activity.
Protocol:
-
Reagents: Recombinant human MTH1 protein, 8-oxo-dGTP (substrate), Malachite Green Phosphate Assay Kit, test compound.
-
Procedure: a. Prepare a serial dilution of the test compound in assay buffer. b. In a 96-well plate, add recombinant MTH1 enzyme to each well. c. Add the diluted test compound or vehicle control to the wells and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the 8-oxo-dGTP substrate. e. Incubate the reaction for a specified time (e.g., 30 minutes) at 37°C. f. Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an MTH1 inhibitor in a cellular context.
Protocol:
-
Reagents: Cancer cell line of interest, test compound, lysis buffer, antibodies for western blotting.
-
Procedure: a. Treat cultured cells with the test compound or vehicle control for a specified time. b. Harvest the cells and resuspend them in phosphate-buffered saline (PBS). c. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes. d. Cool the samples to room temperature and lyse the cells. e. Separate the soluble and aggregated protein fractions by centrifugation. f. Analyze the amount of soluble MTH1 protein in each sample by western blotting using an anti-MTH1 antibody. g. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Immunofluorescence Staining for γH2AX
Objective: To visualize and quantify DNA double-strand breaks as a marker of DNA damage.
Protocol:
-
Reagents: Cancer cell line, test compound, paraformaldehyde (PFA), Triton X-100, primary antibody against γH2AX, fluorescently labeled secondary antibody, DAPI.
-
Procedure: a. Seed cells on coverslips in a multi-well plate and allow them to adhere. b. Treat the cells with the test compound or a positive control (e.g., etoposide) for the desired time. c. Fix the cells with 4% PFA for 15 minutes. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. e. Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour. f. Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C. g. Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. h. Counterstain the nuclei with DAPI. i. Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. j. Quantify the number and intensity of foci per cell.
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To detect and quantify DNA strand breaks in individual cells.
Protocol:
-
Reagents: Cancer cell line, test compound, low melting point agarose, lysis solution, alkaline electrophoresis buffer.
-
Procedure: a. Treat cells with the test compound. b. Harvest the cells and embed them in low melting point agarose on a microscope slide. c. Lyse the cells in a high-salt lysis solution to remove membranes and proteins, leaving behind the nuclear DNA. d. Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." e. Stain the DNA with a fluorescent dye (e.g., SYBR Green). f. Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Below is a workflow diagram for a typical MTH1 inhibitor screening cascade.
Caption: A typical workflow for MTH1 inhibitor discovery.
Conclusion and Future Directions
The inhibition of MTH1 represents a highly promising and selective approach to cancer therapy. By targeting the inherent oxidative stress of cancer cells, MTH1 inhibitors can induce catastrophic DNA damage and subsequent cell death, while largely sparing normal, healthy cells. The ongoing clinical development of MTH1 inhibitors like Karonudib will provide crucial insights into the therapeutic potential of this strategy.[8] Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to MTH1 inhibition, as well as exploring combination therapies with other DNA damaging agents or immunotherapies to further enhance anti-tumor efficacy. The continued investigation into the intricate mechanisms of the MTH1 inhibition pathway will undoubtedly pave the way for novel and more effective cancer treatments.
References
- 1. This compound|420092-79-1|COA [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 4. Mechanisms of MTH1 inhibition-induced DNA strand breaks: The slippery slope from the oxidized nucleotide pool to genotoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTH1 Inhibition Alleviates Immune Suppression and Enhances the Efficacy of Anti-PD-L1 Immunotherapy in Experimental Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and development of MTH1 inhibitors for treatment of cancer. [publications.scilifelab.se]
- 10. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
SW155246: A Preclinical Technical Overview of a Selective DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW155246 is a novel, non-nucleoside small molecule inhibitor of human DNA methyltransferase 1 (DNMT1). Identified through a high-throughput scintillation proximity assay, this compound exhibits significant selectivity for DNMT1 over other DNMT isoforms, such as DNMT3A and DNMT3B. This technical guide provides a comprehensive summary of the available preclinical data on this compound, including its mechanism of action, in vitro activity, and the key experimental protocols used in its initial characterization. While in vivo efficacy, pharmacokinetic, and toxicology data are not yet publicly available, the existing in vitro evidence suggests that this compound holds potential as a tool compound for studying the specific roles of DNMT1 in normal and disease states, and as a starting point for the development of novel epigenetic cancer therapies.
Core Data Summary
The following tables summarize the key quantitative data from the initial preclinical characterization of this compound.
| Parameter | Value | Assay/System | Reference |
| IC50 (hDNMT1) | 1.2 µM | Scintillation Proximity Assay | [1] |
| IC50 (mDNMT3A) | 38 µM | Scintillation Proximity Assay | [1] |
| Selectivity | ~30-fold for hDNMT1 over mDNMT3A | Scintillation Proximity Assay | [1] |
Table 1: In Vitro Potency and Selectivity of this compound
| Cell Line | Effect | Assay | Reference |
| HeLa | Inhibition of global methylation | Not specified | [1] |
| A549 | Reactivation of RASSF1A tumor suppressor gene expression | Not specified | [1] |
Table 2: Cellular Activity of this compound
Mechanism of Action
This compound is a non-covalent inhibitor of DNMT1. Unlike nucleoside analogs that require incorporation into DNA, this compound directly inhibits the enzymatic activity of DNMT1. Molecular docking studies suggest that this compound binds to the catalytic pocket of DNMT1, preventing it from methylating its DNA substrate.[2] This direct and selective inhibition of DNMT1 leads to the passive demethylation of the genome during DNA replication, which can result in the re-expression of silenced tumor suppressor genes.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
High-Throughput Scintillation Proximity Assay (SPA) for DNMT1 Inhibition
This assay was employed to screen a large chemical library for inhibitors of human DNMT1.
-
Principle: The assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a biotinylated DNA substrate. The biotinylated DNA is captured by streptavidin-coated SPA beads. When the radiolabeled methyl group is incorporated, it comes into close proximity with the scintillant in the beads, producing a light signal that is detected.
-
Protocol Outline:
-
Reactions were set up in 384-well plates.
-
Each well contained recombinant human DNMT1, a biotinylated hairpin DNA substrate, and [³H]SAM.
-
Test compounds, including this compound, were added to the wells.
-
The reaction was allowed to proceed, and then stopped.
-
Streptavidin-coated SPA beads were added to capture the biotinylated DNA.
-
The plates were read on a scintillation counter to measure the amount of incorporated radioactivity.
-
A decrease in signal in the presence of a compound indicated inhibition of DNMT1 activity.
-
References
An In-depth Technical Guide on the Core Effects of SW155246 on Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW155246 is a selective inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns during cell division. While the primary focus of DNMT1 inhibitors is in oncology, understanding their impact on non-cancerous cells is paramount for preclinical toxicity assessment and overall safety profiling. This technical guide provides a comprehensive overview of the anticipated effects of this compound on non-cancerous cells, based on its mechanism of action. It outlines detailed experimental protocols for assessing cytotoxicity and cell viability and illustrates the key signaling pathways potentially modulated by this compound. Due to the limited publicly available data specifically on this compound's effects on a broad range of non-malignant cells, this document serves as a foundational guide for researchers to design and execute studies to elucidate its specific cellular impacts.
Introduction: The Role of DNMT1 and the Rationale for Selective Inhibition
DNA methylation is a fundamental epigenetic mechanism that governs gene expression and cellular identity. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for copying existing methylation patterns onto newly synthesized DNA strands following replication. In cancer, aberrant hypermethylation of tumor suppressor genes is a common event, leading to their silencing and contributing to tumorigenesis.
Selective DNMT1 inhibitors like this compound are designed to reverse this hypermethylation, reactivate tumor suppressor genes, and induce cancer cell death. A key advantage of selective DNMT1 inhibitors over non-selective hypomethylating agents is the potential for a wider therapeutic window, with reduced toxicity to normal, non-proliferating cells. Non-selective agents can cause global hypomethylation, leading to genomic instability and toxicity in healthy tissues. This compound, with reported IC50 values of 1.2 µM for human DNMT1 (hDNMT1) and 38 µM for mouse DNMT3A (mDNMT3A), demonstrates this selectivity.
Anticipated Effects of this compound on Non-Cancerous Cells
The primary effect of this compound on non-cancerous cells is expected to be mediated through the inhibition of DNMT1, leading to passive DNA demethylation over successive cell divisions. The consequences of this action are likely to be cell-type dependent and influenced by the proliferative state of the cells.
-
Proliferating Non-Cancerous Cells: In rapidly dividing non-cancerous cells, such as fibroblasts or epithelial progenitor cells, sustained exposure to this compound could lead to progressive hypomethylation. This may result in altered gene expression, potentially affecting cell differentiation, function, or viability.
-
Quiescent or Slowly Proliferating Non-Cancerous Cells: In cells that are not actively dividing, the impact of DNMT1 inhibition is expected to be minimal, as passive demethylation requires DNA replication. This is a key rationale for the anticipated lower toxicity of selective DNMT1 inhibitors in healthy tissues.
Quantitative Data Presentation (Hypothetical Framework)
Table 1: Cytotoxicity of this compound in Non-Cancerous Human Cell Lines (IC50 Values)
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HDF (Human Dermal Fibroblasts) | Fibroblast | MTT | 72 | Data to be determined |
| hTERT-RPE1 | Retinal Pigment Epithelial | LDH Release | 72 | Data to be determined |
| Primary Human Keratinocytes | Keratinocyte | Neutral Red Uptake | 72 | Data to be determined |
| PBMC (Peripheral Blood Mononuclear Cells) | Mixed Immune Cells | CellTiter-Glo | 48 | Data to be determined |
Table 2: Effect of this compound on Cell Viability in Non-Cancerous Human Cell Lines (% Viability at 10 µM)
| Cell Line | Cell Type | Assay | Incubation Time (hours) | % Viability (relative to control) |
| HDF (Human Dermal Fibroblasts) | Fibroblast | Trypan Blue Exclusion | 72 | Data to be determined |
| hTERT-RPE1 | Retinal Pigment Epithelial | Calcein AM | 72 | Data to be determined |
| Primary Human Keratinocytes | Keratinocyte | AlamarBlue | 72 | Data to be determined |
| PBMC (Peripheral Blood Mononuclear Cells) | Mixed Immune Cells | Annexin V/PI Staining | 48 | Data to be determined |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on non-cancerous cells.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed non-cancerous cells (e.g., HDF, hTERT-RPE1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay
Principle: The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from cells lysed with a detergent (positive control) and the spontaneous release from untreated cells.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of DNMT1 Inhibition
The primary signaling consequence of this compound is the inhibition of DNMT1, leading to DNA hypomethylation and subsequent changes in gene expression.
Caption: Signaling pathway of this compound-mediated DNMT1 inhibition.
Experimental Workflow for Cytotoxicity Assessment
This diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound on non-cancerous cells.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Conclusion
This compound, as a selective DNMT1 inhibitor, holds promise for targeted cancer therapy with a potentially favorable safety profile. However, a thorough evaluation of its effects on non-cancerous cells is a critical step in its preclinical development. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to undertake a comprehensive assessment of this compound's impact on normal cellular function. The generation of robust data on cytotoxicity, cell viability, and signaling pathway modulation in a variety of non-cancerous cell types will be instrumental in determining the therapeutic potential and safety of this compound.
Methodological & Application
SW155246 In Vitro Experimental Protocols: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW155246 is a potent and selective small molecule inhibitor of human DNA methyltransferase 1 (DNMT1), a key enzyme involved in the maintenance of DNA methylation patterns. Dysregulation of DNMT1 is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This application note provides detailed in vitro experimental protocols for the characterization of this compound, including methodologies for assessing its impact on cancer cell viability, induction of apoptosis, and analysis of relevant signaling pathways. The provided protocols and data will serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and other DNMT1 inhibitors.
Introduction
DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression. In cancer, aberrant hypermethylation of tumor suppressor gene promoters by DNMT1 leads to their silencing and contributes to tumorigenesis. This compound has been identified as a selective inhibitor of DNMT1, offering a promising avenue for the reactivation of silenced tumor suppressor genes and the induction of cancer cell death. This document outlines standardized in vitro assays to evaluate the biological effects of this compound on cancer cells.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| DNMT1 IC50 | 1.2 µM | Human DNMT1 enzyme | [1][2] |
| DNMT3A IC50 | 38 µM | Murine DNMT3A enzyme | [2] |
Note: IC50 values for cytotoxicity in specific cancer cell lines are not yet publicly available in the searched literature. Researchers are encouraged to determine these values empirically using the provided cell viability assay protocol.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of choice
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24-48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Cancer cell line of choice
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Cleaved Caspase-3, p53, p21, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for SW155246 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific in vivo dosage information for SW155246 in mouse models. The following application notes and protocols are based on general principles for conducting in vivo studies with novel small molecule inhibitors in mice. Researchers must conduct dose-finding studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.
Introduction
This compound is identified as a human DNA methyltransferase 1 (DNMT1) inhibitor.[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Its inhibition can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation, a common event in cancer. Therefore, this compound holds potential as an epigenetic therapeutic agent. These notes provide a framework for researchers to initiate in vivo studies with this compound in mouse models, particularly in the context of cancer research using xenograft models.
Chemical Information
| Property | Value |
| Molecular Formula | C16H11ClN2O5S |
| Molecular Weight | 378.79 g/mol |
| CAS Number | 420092-79-1 |
| Solubility | DMSO: 250 mg/mL (ultrasonic) |
| Mechanism of Action | Inhibitor of human DNA methyltransferase 1 (DNMT1) |
Source:[2]
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for a DNMT1 inhibitor like this compound.
Caption: Hypothesized signaling pathway of this compound as a DNMT1 inhibitor.
Experimental Protocols
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the efficacy of a novel compound in a mouse xenograft model.
Caption: General experimental workflow for in vivo mouse studies.
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG, saline - vehicle composition should be optimized for this compound solubility and biocompatibility)
-
8-10 week old immunocompromised mice (e.g., BALB/c nude)
-
Syringes and needles appropriate for the chosen administration route
-
Animal scale
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to create a range of doses.
-
Animal Grouping: Divide mice into groups of 3-5 per dose level, including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and administer it to the first group of mice.
-
Monitoring: Observe the mice daily for signs of toxicity, including:
-
Weight loss (>15-20% is a common endpoint)
-
Changes in behavior (lethargy, ruffled fur, hunched posture)
-
Signs of distress
-
-
Dose Increase: If no significant toxicity is observed after a set period (e.g., 7-14 days), escalate the dose in a new group of mice.
-
MTD Determination: The MTD is the dose level below the one that causes severe or life-threatening toxicity.
Protocol 2: Subcutaneous Xenograft Mouse Model
Objective: To establish tumors in mice for efficacy studies.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (4-6 weeks old are often preferred for higher tumor take rates)[3]
-
Syringes and needles (e.g., 27-30G)
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with PBS and resuspend them in a mixture of PBS and Matrigel (1:1 ratio is common) at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.
-
Injection: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Monitoring: Palpate the injection site regularly to monitor for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups to begin dosing.
Protocol 3: Administration of this compound
The choice of administration route depends on the pharmacokinetic properties of the compound and the experimental design. Common routes for small molecule inhibitors include intraperitoneal (IP) and intravenous (IV) injection, and oral gavage (PO).
Intraperitoneal (IP) Injection:
-
Procedure: Restrain the mouse and locate the lower abdominal quadrants. Insert the needle (25-27G) at a shallow angle into one of the lower quadrants, avoiding the midline to prevent damage to the bladder or intestines. Aspirate to ensure the needle is not in a blood vessel or organ before injecting the compound.
-
Volume: Typically up to 2-3 mL for an adult mouse.[1]
Intravenous (IV) Injection (Tail Vein):
-
Procedure: Place the mouse in a restraining device to expose the tail. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins. Insert the needle (27-30G), bevel up, into the vein at a shallow angle. A successful injection will have no resistance and no bleb formation.
-
Volume: Typically less than 0.2 mL for an adult mouse.[1]
Oral Gavage (PO):
-
Procedure: This method requires proper training to avoid aspiration. A gavage needle is used to deliver the compound directly into the stomach.
-
Volume: Can be larger than parenteral routes, but should be carefully considered based on the mouse's size.
Data Presentation
All quantitative data from in vivo studies should be meticulously recorded and presented in a clear and organized manner.
Table 1: Example of Tumor Growth Data Presentation
| Treatment Group | Mouse ID | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | ... |
| Vehicle | 1 | 102 | 155 | 230 | 350 | ... |
| 2 | 110 | 162 | 245 | 365 | ... | |
| This compound (X mg/kg) | 3 | 105 | 130 | 160 | 180 | ... |
| 4 | 108 | 135 | 165 | 185 | ... |
Table 2: Example of Body Weight Data Presentation
| Treatment Group | Mouse ID | Day 0 (g) | Day 3 (g) | Day 6 (g) | Day 9 (g) | % Change |
| Vehicle | 1 | 20.1 | 20.3 | 20.5 | 20.6 | +2.5% |
| 2 | 19.8 | 20.0 | 20.2 | 20.3 | +2.5% | |
| This compound (X mg/kg) | 3 | 20.5 | 20.1 | 19.8 | 19.5 | -4.9% |
| 4 | 19.9 | 19.6 | 19.3 | 19.0 | -4.5% |
Conclusion
While specific in vivo dosage and administration protocols for this compound are not yet publicly available, the information and general protocols provided here offer a solid foundation for researchers to design and conduct their own studies. It is imperative to perform careful dose-finding experiments to establish a safe and effective dose range for this compound in the chosen mouse model before proceeding to large-scale efficacy studies. The potential of this compound as a DNMT1 inhibitor warrants further investigation in preclinical cancer models.
References
Application Notes and Protocols for SW155246, a Selective DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SW155246, a selective inhibitor of DNA methyltransferase 1 (DNMT1), in in vitro experiments. This document outlines the necessary information on solubility, preparation of stock solutions, and detailed protocols for key experimental assays.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of human DNA methyltransferase 1 (DNMT1), with a reported half-maximal inhibitory concentration (IC50) of 1.2 µM. As a non-nucleoside inhibitor, it offers a valuable tool for studying the role of DNMT1 in epigenetic regulation, gene silencing, and its implications in various diseases, particularly cancer. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, making it a critical target for epigenetic-based therapies.
Solubility and Preparation of this compound
Table 1: General Solubility and Storage of this compound
| Parameter | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Concentration | 10 mM in DMSO is a common starting point. |
| Storage of Solid Compound | Store at -20°C for long-term stability. |
| Storage of Stock Solutions | Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Working Solution Preparation | Dilute the DMSO stock solution in the appropriate cell culture medium immediately before use. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of this compound (Molecular Weight to be confirmed by the supplier), add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Dissolving: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C.
-
Working Solution Preparation: Immediately before treating cells, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the cell culture medium. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Application Notes and Protocols for Measuring SW155246 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW155246 is a selective inhibitor of human DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns after replication.[1][2] Dysregulation of DNMT1 activity is a hallmark of various cancers, leading to the silencing of tumor suppressor genes and promoting tumorigenesis. This compound has emerged as a valuable tool for studying the biological consequences of DNMT1 inhibition and as a potential therapeutic agent.
These application notes provide a comprehensive overview of the assays and protocols required to measure the efficacy of this compound, from initial biochemical validation to cellular and in vivo functional assessments.
Mechanism of Action
DNMT1 is responsible for copying pre-existing methylation patterns onto newly synthesized DNA strands during cell division. In cancer, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes by DNMT1 leads to their transcriptional silencing. This compound selectively inhibits the catalytic activity of DNMT1, preventing this methylation maintenance. This leads to passive demethylation of the genome over successive rounds of DNA replication, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.
Data Presentation
The efficacy of this compound can be quantified across a range of biochemical and cellular assays. The following tables summarize key efficacy parameters.
| Biochemical Activity | |
| Target | IC50 (µM) |
| Human DNMT1 | 1.2 |
| Murine DNMT3A | 38 |
| Cellular Activity | |||
| Cell Line | Assay Type | Endpoint | Result |
| A549 (Lung Carcinoma) | Gene Reactivation | RASSF1A mRNA expression | Reactivated |
| HeLa (Cervical Cancer) | Global Methylation | Global DNA methylation | Inhibited |
Further quantitative data on cytotoxicity (GI50 values), the extent of global demethylation, and fold-change in tumor suppressor gene reactivation from specific studies would be populated here.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Protocol 1: In Vitro DNMT1 Inhibition Assay (Scintillation Proximity Assay)
This assay quantitatively measures the inhibition of DNMT1 activity by this compound in a biochemical setting.
Principle: A biotinylated, hemi-methylated DNA substrate is incubated with DNMT1 and a tritiated methyl donor, S-adenosyl-L-methionine ([³H]-SAM). In the presence of active DNMT1, the [³H]-methyl group is transferred to the DNA substrate. The addition of streptavidin-coated scintillant beads brings the radiolabeled DNA into close proximity, generating a light signal that is proportional to DNMT1 activity. Inhibitors of DNMT1 will reduce the signal.[3]
Materials:
-
Purified recombinant human DNMT1
-
Biotinylated hemi-methylated DNA substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
DNMT1 reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DNMT1 reaction buffer.
-
In a 384-well plate, add the DNMT1 enzyme and the DNA substrate to the reaction buffer.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Initiate the reaction by adding [³H]-SAM to all wells.
-
Incubate the plate at 37°C for 2-4 hours.
-
Stop the reaction and add streptavidin-coated SPA beads to each well.
-
Incubate for 1 hour at room temperature to allow for bead-substrate binding.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for 48-72 hours.
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 3: Global DNA Methylation Analysis
This protocol assesses the ability of this compound to induce global demethylation in cancer cells.
Principle: Genomic DNA is extracted from cells treated with this compound and the total amount of 5-methylcytosine (5-mC) is quantified relative to the total cytosine content. This can be achieved through various methods, including LC-MS/MS or ELISA-based kits.
Materials:
-
Cancer cell lines
-
This compound
-
Genomic DNA extraction kit
-
Global DNA methylation quantification kit (e.g., ELISA-based or LC-MS/MS)
-
Microplate reader or LC-MS/MS instrument
Procedure (ELISA-based):
-
Treat cells with this compound or vehicle control for several cell cycles (e.g., 72-96 hours).
-
Harvest the cells and extract genomic DNA.
-
Quantify the DNA concentration and purity.
-
Perform the global DNA methylation assay according to the manufacturer's protocol. This typically involves binding of genomic DNA to a plate, followed by incubation with an antibody specific for 5-mC and a secondary detection antibody.
-
Measure the absorbance or fluorescence and calculate the percentage of 5-mC relative to a standard curve.
Protocol 4: Gene-Specific DNA Methylation and Expression Analysis
This protocol evaluates the ability of this compound to demethylate the promoter of a specific tumor suppressor gene and reactivate its expression.
Principle: The methylation status of the promoter region of a target gene (e.g., RASSF1A) is analyzed using bisulfite sequencing or methylation-specific PCR (MSP). The corresponding gene expression is quantified by quantitative real-time PCR (qRT-PCR).
Materials:
-
Cancer cell lines with known hypermethylation of the target gene
-
This compound
-
Genomic DNA and RNA extraction kits
-
Bisulfite conversion kit
-
Primers for MSP or bisulfite sequencing
-
qRT-PCR primers for the target gene and a housekeeping gene
-
Real-time PCR system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Extract genomic DNA and total RNA from the treated cells.
-
For DNA Methylation Analysis:
-
Perform bisulfite conversion of the genomic DNA.
-
Amplify the promoter region of the target gene using methylation-specific or non-specific primers.
-
Analyze the methylation status by gel electrophoresis (for MSP) or sequencing.
-
-
For Gene Expression Analysis:
-
Synthesize cDNA from the total RNA.
-
Perform qRT-PCR using primers for the target gene and a housekeeping gene for normalization.
-
Calculate the fold change in gene expression in this compound-treated cells relative to control cells.
-
Conclusion
The assays and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound efficacy. By employing a combination of biochemical, cellular, and in vivo assays, researchers can thoroughly characterize the inhibitory activity of this compound on DNMT1 and its downstream functional consequences in cancer models. This multi-faceted approach is essential for advancing our understanding of DNMT1 inhibitors and their potential as cancer therapeutics.
References
- 1. Rationalization of Activity Cliffs of a Sulfonamide Inhibitor of DNA Methyltransferases with Induced-Fit Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SW155246 Treatment in SW480 and HCT116 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW155246 is a novel, non-nucleoside small molecule inhibitor of human DNA methyltransferase 1 (DNMT1) with a reported IC50 of 1.2 μM. As a DNMT1 inhibitor, this compound presents a promising avenue for epigenetic therapy in oncology. This document provides detailed application notes and theoretical protocols for the evaluation of this compound in SW480 and HCT116 colorectal cancer xenograft models. While direct in vivo efficacy data for this compound in these specific models are not currently available in published literature, the following protocols are based on established methodologies for other DNMT1 inhibitors in similar preclinical studies.
Introduction to this compound and Target Cell Lines
This compound is a sulfonamide derivative that acts as a potent and selective inhibitor of DNMT1. Unlike nucleoside analogs that require incorporation into DNA, this compound is a non-covalent inhibitor, which may offer a different toxicity and efficacy profile. Its mechanism of action involves the inhibition of DNA methylation, a key epigenetic modification that is often dysregulated in cancer, leading to the silencing of tumor suppressor genes.
The SW480 and HCT116 cell lines are well-characterized and widely used models for colorectal cancer research.
-
SW480: Derived from a primary colon adenocarcinoma, this cell line is characterized by mutations in APC, KRAS, and TP53. It is known to be highly tumorigenic in immunodeficient mice.
-
HCT116: Originating from a primary colon carcinoma, HCT116 cells have a mutation in the KRAS gene and are microsatellite unstable. They are also highly tumorigenic and are frequently used in xenograft studies to assess the efficacy of novel cancer therapeutics.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data based on expected outcomes for a DNMT1 inhibitor in SW480 and HCT116 xenograft models. These tables are for illustrative purposes to guide researchers in data presentation and are not based on experimental results for this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| SW480 | 2.5 |
| HCT116 | 1.8 |
Table 2: In Vivo Efficacy of this compound in SW480 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, i.p. | 1500 ± 250 | 0 |
| This compound | 20 | Daily, i.p. | 900 ± 180 | 40 |
| This compound | 40 | Daily, i.p. | 600 ± 120 | 60 |
Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, i.p. | 1800 ± 300 | 0 |
| This compound | 20 | Daily, i.p. | 1080 ± 200 | 40 |
| This compound | 40 | Daily, i.p. | 720 ± 150 | 60 |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of DNMT1, leading to the reactivation of tumor suppressor genes.
Caption: this compound inhibits DNMT1, reactivating tumor suppressor genes.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: SW480 (ATCC® CCL-228™) and HCT116 (ATCC® CCL-247™).
-
Culture Medium: For SW480, use Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For HCT116, use McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Grow SW480 cells at 37°C in a humidified atmosphere with 0% CO2. Grow HCT116 cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed SW480 and HCT116 cells in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Cell Viability Assessment: Use a standard MTS or MTT assay to determine cell viability.
-
Data Analysis: Calculate the IC50 value using non-linear regression analysis.
Xenograft Model Development and Drug Treatment
Caption: Workflow for this compound evaluation in xenograft models.
-
Animal Model: Use 6-8 week old female athymic nude mice (nu/nu).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 SW480 or HCT116 cells, resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel, into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., DMSO and corn oil). Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 20 and 40 mg/kg) daily for 21 days. The control group should receive the vehicle only.
-
Endpoint Analysis: Monitor mice for signs of toxicity, including body weight loss. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL assays).
Conclusion
This compound, as a DNMT1 inhibitor, holds potential for the treatment of colorectal cancer. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in SW480 and HCT116 xenograft models. Researchers should adapt these protocols based on the specific properties of this compound and their experimental objectives. Further studies are warranted to determine the in vivo efficacy and safety profile of this compound.
Application Notes and Protocols: Immunostaining for 8-oxodG after SW155246 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
SW155246 is a selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division.[1][2] Alterations in DNA methylation are a hallmark of cancer and other diseases. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG or 8-OHdG) is a major product of DNA oxidation and a widely used biomarker for oxidative stress and carcinogenesis.[3][4] The accumulation of 8-oxodG in DNA can lead to G:C to T:A transversions, a common somatic mutation in human cancers.[5]
While this compound is primarily studied for its effects on DNA methylation, there is a plausible, yet not directly demonstrated, link between DNMT1 inhibition and the induction of oxidative stress. The interplay between DNA methylation and oxidative stress is complex; oxidative stress can influence DNA methylation patterns, and conversely, the epigenetic landscape can modulate cellular responses to oxidative stress.[6][7] Inhibition of DNMT1 by this compound could potentially lead to global or gene-specific hypomethylation, which may alter the expression of genes involved in cellular redox homeostasis, thereby indirectly increasing the levels of reactive oxygen species (ROS) and subsequent oxidative DNA damage.[2][8]
These application notes provide a detailed protocol for the immunofluorescent detection and quantification of 8-oxodG in cultured cells following treatment with this compound. This method allows for the investigation of a potential off-target effect of this compound related to the induction of oxidative stress, which is a critical consideration in drug development.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical pathway by which this compound-mediated DNMT1 inhibition could lead to an increase in 8-oxodG. Inhibition of DNMT1 leads to DNA hypomethylation, which may result in the altered expression of genes regulating cellular redox balance. This imbalance can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to DNA and the formation of 8-oxodG.
Caption: Hypothetical pathway of this compound-induced 8-oxodG formation.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line where DNMT1 is overexpressed).
-
Cell Seeding: Seed cells onto sterile glass coverslips in 24-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[9] Further dilute the stock solution in a complete cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO). A positive control for oxidative stress, such as H₂O₂ (100 µM for 1 hour), should be included.[10]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the effects of DNMT1 inhibition to manifest.
Immunostaining for 8-oxodG
This protocol is adapted from established methods for 8-oxodG immunofluorescence.[4][11]
-
Fixation:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
DNA Denaturation (Crucial Step):
-
To expose the 8-oxodG epitope within the DNA double helix, treat the cells with 2N HCl for 10 minutes at room temperature.
-
Immediately neutralize the acid by washing the cells three times with 100 mM Tris-HCl, pH 8.5, for 5 minutes each.
-
Wash once with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute a specific primary antibody against 8-oxodG (e.g., clone N45.1) in the blocking buffer at the manufacturer's recommended concentration.[11]
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.
-
Experimental Workflow Diagram
References
- 1. Epigenetic Alterations under Oxidative Stress in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome | eLife [elifesciences.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. DNA methylation of oxidative stress genes and cancer risk in the Normative Aging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Fluorescence detection of 8-oxoguanine in nuclear and mitochondrial DNA of cultured cells using a recombinant Fab and confocal scanning laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
Measuring SW155246 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW155246 is a selective inhibitor of human DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2][3][4] Dysregulation of DNMT1 activity is implicated in various cancers, making it a compelling therapeutic target. Verifying that a small molecule like this compound engages its intended target within a cellular context is a critical step in drug discovery and development. These application notes provide detailed protocols for measuring the cellular target engagement of this compound.
The primary methods detailed are the Cellular Thermal Shift Assay (CETSA), which directly assesses the physical binding of this compound to DNMT1, and downstream biomarker analysis, which measures the functional consequences of DNMT1 inhibition. Additionally, the principles of the NanoBRET™ Target Engagement Assay are described as a more advanced, quantitative method.
Signaling Pathway of DNMT1
DNMT1 is the primary enzyme responsible for maintaining methylation patterns on newly synthesized DNA strands during replication. It recognizes hemi-methylated DNA and methylates the corresponding cytosine on the daughter strand, ensuring the faithful propagation of the epigenetic landscape. Inhibition of DNMT1 by this compound is expected to lead to passive demethylation of the genome over successive cell cycles, resulting in the re-expression of tumor suppressor genes and other silenced genes.
Caption: Simplified signaling pathway of DNMT1 and its inhibition by this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful method to assess target engagement in intact cells.[5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[5][6] Binding of this compound to DNMT1 is expected to increase the thermal stability of DNMT1, making it more resistant to heat-induced aggregation.
Experimental Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
a. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express DNMT1 (e.g., HCT116, HeLa) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours) at 37°C.
b. Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
c. Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at room temperature.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
d. Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of the soluble protein fraction by SDS-PAGE and Western blotting using a specific antibody against DNMT1.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Data Presentation:
Table 1: CETSA Melt Curve Data for DNMT1 with this compound Treatment
| Temperature (°C) | Vehicle (Relative Band Intensity) | This compound (10 µM) (Relative Band Intensity) |
| 40 | 1.00 | 1.00 |
| 43 | 0.95 | 0.98 |
| 46 | 0.85 | 0.92 |
| 49 | 0.60 | 0.85 |
| 52 | 0.30 | 0.70 |
| 55 | 0.10 | 0.50 |
| 58 | <0.05 | 0.25 |
| 61 | Undetectable | 0.10 |
Table 2: Isothermal Dose-Response CETSA Data for DNMT1
| This compound Conc. (µM) | Relative Band Intensity at 52°C |
| 0 (Vehicle) | 0.30 |
| 0.1 | 0.35 |
| 1 | 0.50 |
| 10 | 0.70 |
| 50 | 0.75 |
Downstream Biomarker Analysis for Functional Target Engagement
Inhibition of DNMT1 by this compound should lead to a decrease in global DNA methylation and the re-expression of genes silenced by methylation.
Protocol: Global DNA Methylation Assay
-
Treat cells with this compound (e.g., 10 µM) or vehicle for an extended period (e.g., 72 hours) to allow for multiple rounds of cell division.
-
Isolate genomic DNA from the treated cells.
-
Perform a global DNA methylation analysis using an ELISA-based kit that quantifies 5-methylcytosine (5-mC).
Protocol: Gene-Specific Methylation and Expression Analysis
-
Treat cells as described above.
-
Isolate genomic DNA and perform bisulfite conversion followed by methylation-specific PCR (MSP) or sequencing for a known tumor suppressor gene promoter that is hypermethylated in the chosen cell line (e.g., CDKN2A).
-
Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target gene.
Data Presentation:
Table 3: Effect of this compound on Global DNA Methylation
| Treatment | Global 5-mC Content (%) |
| Vehicle | 4.5 |
| This compound (10 µM) | 2.8 |
Table 4: Effect of this compound on CDKN2A Promoter Methylation and Gene Expression
| Treatment | CDKN2A Promoter Methylation (Relative Level) | CDKN2A mRNA Expression (Fold Change) |
| Vehicle | 1.00 | 1.0 |
| This compound (10 µM) | 0.45 | 4.2 |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[8][9][10][11][12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.
Principle:
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol Outline:
-
Develop a DNMT1-NanoLuc® Fusion: Clone the coding sequence of human DNMT1 into a vector containing NanoLuc® luciferase.
-
Identify a Fluorescent Tracer: A cell-permeable fluorescent tracer that binds to DNMT1 needs to be developed or identified. This is often a modified version of a known inhibitor.
-
Assay Procedure:
-
Transfect cells with the DNMT1-NanoLuc® construct.
-
Treat the cells with a range of this compound concentrations.
-
Add the fluorescent tracer.
-
Add the Nano-Glo® substrate and measure the BRET signal.
-
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement. The data can be used to determine the cellular EC50 for target binding.
Data Presentation:
Table 5: NanoBRET™ Target Engagement Data for this compound
| This compound Conc. (µM) | BRET Ratio |
| 0 | 0.85 |
| 0.01 | 0.82 |
| 0.1 | 0.65 |
| 1 | 0.30 |
| 10 | 0.15 |
| 100 | 0.12 |
Conclusion
The protocols outlined in these application notes provide robust methods for confirming the cellular target engagement of this compound with its intended target, DNMT1. The Cellular Thermal Shift Assay offers a direct, label-free approach to verify binding, while downstream biomarker analysis provides functional validation of target inhibition. For more quantitative and high-throughput applications, the NanoBRET™ Target Engagement Assay is a powerful alternative, provided a suitable tracer is available. The selection of the most appropriate method will depend on the specific research question and available resources. These assays are essential for the confident progression of this compound and other DNMT1 inhibitors in drug discovery and chemical biology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. news-medical.net [news-medical.net]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. promegaconnections.com [promegaconnections.com]
Troubleshooting & Optimization
SW155246 off-target effects in research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the DNMT1 inhibitor, SW155246.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of human DNA methyltransferase 1 (DNMT1) with an IC50 of 1.2 μM.[1] It was identified through a high-throughput screening of approximately 180,000 molecules.[1]
Q2: What is the mechanism of action of this compound?
This compound inhibits the activity of DNMT1. A key structural feature for its inhibitory action is a hydroxyl group. The removal of this hydroxyl group or its methylation completely abolishes its ability to inhibit DNMT1 in vitro.[1]
Q3: Does this compound induce reactive oxygen species (ROS)?
No, studies have shown that this compound does not generate reactive oxygen species.[1] This is a notable characteristic, as many hits from high-throughput screens can be false positives due to ROS generation.[1]
Q4: Does this compound affect DNMT1 protein levels?
This compound has been shown to inhibit DNMT1 activity without affecting the overall protein levels.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect on DNA methylation | Compound inactivity: The hydroxyl group on this compound is essential for its activity.[1] Ensure the compound has not been modified or degraded in a way that affects this group. | Verify the chemical integrity of your this compound stock using analytical methods such as mass spectrometry or NMR. |
| Cellular permeability: The compound may not be efficiently entering the cells being studied. | Perform a cell-based assay to confirm target engagement, such as measuring global DNA methylation levels (e.g., using an ELISA-based kit) at various concentrations of this compound. | |
| Incorrect dosage: The concentration of this compound may be too low to elicit a response in your specific cell line or experimental setup. | Perform a dose-response curve to determine the optimal concentration for your experiment. | |
| Observed cytotoxicity | Off-target effects: While specific off-target effects are not well-documented in the provided search results, unexpected cytotoxicity could be due to interactions with other cellular targets. | Reduce the concentration of this compound and shorten the incubation time. If cytotoxicity persists, consider using a structurally different DNMT1 inhibitor as a control. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | Run a vehicle control (solvent only) to assess its contribution to the observed cytotoxicity. Ensure the final solvent concentration is below the toxic threshold for your cell line. | |
| Variability in experimental results | Compound stability: this compound may be unstable under your experimental conditions (e.g., prolonged incubation, exposure to light). | Prepare fresh solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. |
Quantitative Data Summary
| Compound | Target | IC50 (μM) | Notes |
| This compound | Human DNMT1 | 1.2 | Activity is dependent on a hydroxyl group.[1] |
| This compound-1 | Human DNMT1 | Inactive | Analogue of this compound lacking the hydroxyl group.[1] |
| This compound-2 | Human DNMT1 | Inactive | Analogue of this compound with a methylated oxygen on the 1-position of the naphthyl ring.[1] |
Experimental Protocols
DNMT1 Scintillation Proximity Assay (SPA)
This protocol is based on the high-throughput screen used to identify this compound.
Principle: This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) onto a biotinylated DNA substrate by DNMT1. The biotinylated DNA is captured by streptavidin-coated SPA beads, bringing the incorporated radioactivity in close enough proximity to the scintillant in the beads to generate a detectable signal.
Materials:
-
Recombinant human DNMT1
-
Biotinylated DNA substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA)
-
This compound and control compounds
-
Microplates (e.g., 384-well)
-
Microplate scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, DNMT1 enzyme, and the biotinylated DNA substrate.
-
Add this compound or control compounds at various concentrations to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at the optimal temperature and time for the DNMT1 reaction.
-
Stop the reaction by adding a stop solution (e.g., a solution containing unlabeled SAM and EDTA).
-
Add the streptavidin-coated SPA beads to each well.
-
Incubate to allow the biotinylated DNA to bind to the beads.
-
Centrifuge the plates to pellet the beads.
-
Read the plates in a microplate scintillation counter to measure the radioactivity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a DNMT1 inhibitor.
Caption: Experimental workflow for the DNMT1 Scintillation Proximity Assay.
References
Technical Support Center: Overcoming SW155246 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the DNMT1 inhibitor, SW155246, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. In cancer, aberrant hypermethylation of tumor suppressor gene promoters by DNMT1 can lead to their silencing and contribute to tumorigenesis. This compound inhibits DNMT1 activity, leading to passive demethylation of DNA, re-expression of tumor suppressor genes, and subsequent inhibition of cancer cell growth.
Q2: My cancer cell line shows intrinsic resistance to this compound. What are the possible reasons?
Intrinsic resistance to DNMT inhibitors like this compound can occur through several mechanisms:
-
Low DNMT1 expression: The target protein level may be too low for the inhibitor to exert a significant effect.
-
Compensatory mechanisms: Upregulation of other DNMTs (e.g., DNMT3A, DNMT3B) or other epigenetic modifiers might compensate for DNMT1 inhibition.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in downstream signaling pathways: Pre-existing alterations in pathways that are regulated by DNMT1-mediated methylation may render the cells insensitive to the restoration of tumor suppressor gene expression.
Q3: My cancer cell line has developed acquired resistance to this compound after prolonged treatment. What are the potential mechanisms?
Acquired resistance often involves the selection and expansion of cell populations with specific genetic or epigenetic alterations that confer a survival advantage in the presence of the drug. Potential mechanisms include:
-
Mutations in the DNMT1 gene: Mutations in the drug-binding site of DNMT1 can prevent this compound from inhibiting its enzymatic activity.
-
Epigenetic reprogramming: Cells may undergo global changes in their DNA methylation and histone modification landscapes to activate pro-survival pathways and silence pro-apoptotic genes, independent of the initial targets of this compound.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of re-expressed tumor suppressor genes. For example, activation of the PI3K/AKT/mTOR or Wnt/β-catenin pathways can promote cell survival and proliferation despite the presence of active tumor suppressors.[1][2][3][4]
-
Increased expression of anti-apoptotic proteins: Upregulation of proteins like Bcl-2 can inhibit apoptosis induced by this compound.
Q4: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by performing a cell viability assay (e.g., MTT or CCK-8 assay) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell seeding density | Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High density can lead to nutrient depletion and cell death, while low density can result in poor growth and variability. |
| Drug concentration range | Ensure the concentration range of this compound brackets the expected IC50 value. A pilot experiment with a broad concentration range can help determine the optimal range for the main experiment. |
| Inconsistent incubation times | Maintain consistent incubation times for drug treatment and assay development. |
| Reagent quality | Use fresh, high-quality reagents for the viability assay. Ensure proper storage and handling of all solutions. |
Issue 2: Difficulty in identifying the mechanism of resistance.
| Possible Cause | Troubleshooting Step |
| Multiple resistance mechanisms | Resistance is often multifactorial. Employ a multi-pronged approach to investigate potential mechanisms. |
| Lack of appropriate controls | Always compare resistant cells to the parental, sensitive cell line. Include untreated and vehicle-treated controls in all experiments. |
| Technique-specific issues | Ensure proper execution of experimental protocols. For example, in Western blotting, optimize antibody concentrations and incubation times. |
Strategies to Overcome this compound Resistance
Combination Therapies
Combining this compound with other anti-cancer agents is a promising strategy to overcome resistance. The rationale is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.
Table 1: Potential Combination Therapies with this compound
| Combination Agent | Rationale | Potential Effect |
| HDAC Inhibitors (e.g., Vorinostat, Panobinostat) | Synergistic effect on reactivating silenced tumor suppressor genes. HDAC inhibitors remodel chromatin, making DNA more accessible to transcription factors. | Enhanced re-expression of tumor suppressor genes and increased apoptosis. |
| Chemotherapy (e.g., Cisplatin, Doxorubicin) | This compound may re-sensitize resistant cells to chemotherapy by reactivating genes involved in drug sensitivity and apoptosis. | Increased efficacy of conventional chemotherapy in resistant tumors. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4) | DNMT inhibitors can upregulate the expression of tumor antigens and components of the antigen processing and presentation machinery, making cancer cells more visible to the immune system. | Enhanced anti-tumor immune response and improved efficacy of immunotherapy. |
| PI3K/AKT/mTOR Pathway Inhibitors | To counteract the activation of this pro-survival pathway, which is a common mechanism of resistance. | Inhibition of cell proliferation and survival signals, re-sensitizing cells to this compound. |
| Wnt/β-catenin Pathway Inhibitors | To block this pathway, which can be aberrantly activated in resistant cells and is known to interact with DNMT1. | Restoration of normal cellular signaling and inhibition of tumor growth. |
Experimental Workflow for Investigating and Overcoming Resistance
References
- 1. Emerging role of different DNA methyltransferases in the pathogenesis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protein interaction between β-catenin and Dnmt1 regulates Wnt Signaling and DNA methylation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protein Interaction between β-Catenin and Dnmt1 Regulates Wnt Signaling and DNA Methylation in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncogenic DNA methyltransferase 1 activates the PI3K/AKT/mTOR signalling by blocking the binding of HSPB8 and BAG3 in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Results with MTH1 Inhibitors
Welcome to the technical support center for researchers working with MTH1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities and often conflicting results observed in MTH1-targeted cancer therapy research.
Frequently Asked Questions (FAQs)
Q1: Why do different MTH1 inhibitors show vastly different cytotoxic effects in cancer cells?
A1: The variability in cytotoxicity among MTH1 inhibitors is a well-documented issue and a primary source of conflicting results in the field.[1][2][3] The key reasons for these discrepancies are:
-
Off-Target Effects: First-in-class MTH1 inhibitors, such as TH588 and TH287, have been shown to induce significant cancer cell death.[4][5] However, growing evidence suggests that their cytotoxicity may be attributed to off-target activities, including the inhibition of microtubule polymerization, rather than solely their on-target inhibition of MTH1's 8-oxodGTPase activity.[1][6][7]
-
On-Target Potency vs. Cellular Efficacy: Many second-generation MTH1 inhibitors are highly potent and selective for MTH1 in biochemical assays.[3][8] Paradoxically, these inhibitors often fail to induce the same level of cytotoxicity as the first-in-class compounds.[3][4][9] This suggests that potent enzymatic inhibition of MTH1 alone may not be sufficient to kill cancer cells.
-
MTH1-Independent Mechanisms: Studies have revealed the existence of MTH1-independent 8-oxodGTPase activity in cancer cells.[4][5] This functional redundancy means that other enzymes can compensate for the loss of MTH1 activity, thus mitigating the cytotoxic effects of MTH1-specific inhibitors.
Q2: My potent and selective MTH1 inhibitor does not induce DNA damage or cell death. Is my experiment failing?
A2: Not necessarily. This is a common and important observation that aligns with findings from several research groups.[3][9] Here’s a breakdown of the likely reasons:
-
Lack of Correlation between MTH1 Inhibition and DNA Damage: While the initial hypothesis was that MTH1 inhibition would lead to the incorporation of oxidized nucleotides into DNA, causing catastrophic DNA damage, this has not been consistently observed.[4][5] Several studies have shown that potent MTH1 inhibitors do not necessarily lead to a significant increase in genomic 8-oxoguanine or DNA strand breaks.[4]
-
Cellular Context Matters: The reliance of cancer cells on MTH1 can vary significantly depending on the cell line, its mutational status (e.g., KRAS, p53), and the overall level of oxidative stress.[1] Cells with lower intrinsic oxidative stress or efficient alternative DNA repair pathways may be less susceptible to MTH1 inhibition.
-
Compensatory Mechanisms: As mentioned in Q1, cancer cells can possess MTH1-independent 8-oxodGTPase activities that protect them from the consequences of MTH1 inhibition.[4][5]
Q3: What are the known off-target effects of first-in-class MTH1 inhibitors like TH588 and TH287?
A3: The first-generation MTH1 inhibitors have been reported to have off-target effects that likely contribute to their cytotoxicity. The most well-characterized off-target effect is the inhibition of tubulin polymerization .[6][7] This action disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death, a mechanism of action shared with classic chemotherapy agents like vinca alkaloids and taxanes. Proteomic profiling has also suggested that the cellular response to these inhibitors resembles that of microtubule-targeting agents.[1]
Troubleshooting Guides
Problem 1: Inconsistent results with the same MTH1 inhibitor across different cancer cell lines.
-
Possible Cause 1: Variable MTH1 Dependence.
-
Troubleshooting Step: Characterize the baseline MTH1 expression and 8-oxodGTPase activity in your panel of cell lines. Not all cancer cells are equally dependent on MTH1.[4] Cells with lower MTH1 expression or activity may be less sensitive to its inhibition.
-
-
Possible Cause 2: Differences in Oxidative Stress Levels.
-
Troubleshooting Step: Measure the basal levels of reactive oxygen species (ROS) in your cell lines. The efficacy of MTH1 inhibition is thought to be linked to the level of oxidative stress, with highly stressed cells being more vulnerable.[1]
-
-
Possible Cause 3: Disparate DNA Repair Capacities.
-
Troubleshooting Step: Evaluate the status of key DNA repair pathways, such as base excision repair (BER) and mismatch repair (MMR), in your cell lines. Efficient repair mechanisms can counteract the effects of any incorporated oxidized nucleotides.[7]
-
Problem 2: My results with a specific MTH1 inhibitor contradict a published study.
-
Possible Cause 1: Differences in Experimental Protocols.
-
Troubleshooting Step: Carefully compare your experimental protocol with the published study. Pay close attention to inhibitor concentration, treatment duration, cell density, and the specific assays used to measure viability and DNA damage. Even minor variations can lead to different outcomes.[1]
-
-
Possible Cause 2: Different Reagent Sources or Quality.
-
Troubleshooting Step: Ensure the purity and identity of your MTH1 inhibitor. If possible, obtain the compound from the same source as the published study or perform independent analytical validation.
-
-
Possible Cause 3: Cell Line Authenticity and Passage Number.
-
Troubleshooting Step: Verify the identity of your cell lines through short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as cellular characteristics can drift over time in culture.
-
Data Presentation
Table 1: Comparison of Cytotoxic Effects of Different MTH1 Inhibitors
| Inhibitor | Class | Reported IC50 (Biochemical) | General Cytotoxic Effect in Cancer Cell Lines | Potential Off-Target Effects |
| TH588 | First-in-class | ~2.5 nM | High | Microtubule polymerization inhibition[6] |
| TH287 | First-in-class | ~7.2 nM | High | Microtubule polymerization inhibition[1] |
| (S)-crizotinib | First-in-class | ~7.2 nM | Moderate to High | Kinase inhibition (less active enantiomer)[10] |
| IACS-4759 | Second-generation | Potent | Low to None | Highly selective for MTH1 |
| AZ-21 | Second-generation | Potent | Low to None | Highly selective for MTH1 |
| BAY-707 | Second-generation | 2.3 nM | Low to None | Highly selective for MTH1[8] |
| TH1579 (Karonudib) | First-in-class analog | Potent | High | Microtubule polymerization inhibition[11][12] |
Experimental Protocols
Protocol 1: Assessment of Cellular 8-oxodGTPase Activity using the ARGO Probe
This protocol is based on the ATP-releasing guanine-oxidized (ARGO) chemical probe assay, which provides a direct and sensitive readout of 8-oxodGTPase activity in cell lysates.[4][13]
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and harvest by trypsinization.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
ARGO Assay:
-
Prepare a reaction mixture containing the cell lysate (e.g., 10-20 µg of total protein), the ARGO probe, and the reaction buffer as specified by the probe manufacturer.
-
If testing inhibitors, pre-incubate the lysate with the inhibitor for a specified time before adding the ARGO probe.
-
Incubate the reaction at 37°C for 30-60 minutes. The 8-oxodGTPase activity in the lysate will cleave the ARGO probe, releasing ATP.
-
Measure the released ATP using a commercial luciferase-based ATP detection kit according to the manufacturer's instructions.
-
Luminescence is proportional to the 8-oxodGTPase activity.
-
-
Data Analysis:
-
Normalize the luminescence signal to the total protein concentration.
-
To determine the MTH1-specific activity, compare the activity in control lysates to lysates where MTH1 has been depleted (e.g., by siRNA or shRNA).
-
Mandatory Visualizations
References
- 1. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTH1 deficiency selectively increases non-cytotoxic oxidative DNA damage in lung cancer cells: more bad news than good? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SW155246 Stability in Long-Term Experiments: A Technical Support Guide
For researchers and drug development professionals utilizing the novel DNA methyltransferase 1 (DNMT1) inhibitor, SW155246, maintaining its stability throughout long-term experiments is critical for reproducible and reliable results. This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is the first step in ensuring the long-term stability of this compound. For the solid compound, storage in a dry, dark environment is recommended. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C. Stock solutions should also be stored at 0-4°C for short-term use and at -20°C for extended periods.[1] One supplier suggests a shelf life of over two years if stored correctly.[1]
Q2: I observed precipitation of this compound after adding it to my cell culture medium. What could be the cause?
Precipitation of hydrophobic small molecules like this compound in aqueous solutions such as cell culture media is a common issue. This can be attributed to several factors:
-
High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in the aqueous medium.
-
"Solvent Shock": Rapidly adding a concentrated stock solution (likely in a solvent like DMSO) to the aqueous medium can cause localized high concentrations, leading to precipitation.
-
Insufficient Mixing: Inadequate vortexing or mixing upon addition of the stock solution can also lead to localized precipitation.
-
Low Serum Percentage: Fetal bovine serum (FBS) and other serum components can aid in the solubilization of hydrophobic compounds. Experiments in low-serum or serum-free media may be more prone to precipitation.[2]
Q3: How stable is this compound in cell culture media at 37°C?
While specific stability data for this compound in various cell culture media is not extensively published, the stability of small molecules in culture media is finite and influenced by multiple factors. As a sulfonamide-containing compound, this compound may be susceptible to degradation over time at 37°C. It is generally recommended to prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment to minimize potential degradation.[2]
Troubleshooting Guide
Issue 1: Inconsistent or Diminished Activity of this compound in Long-Term Assays
A gradual loss of the inhibitory effect of this compound over the course of a multi-day experiment can be indicative of compound degradation. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Temperature-Induced Degradation | Higher temperatures, such as the 37°C incubation standard for cell culture, can accelerate the degradation of small molecules. Minimize the time the compound spends at 37°C before analysis. For critical long-term experiments, consider replenishing the compound with fresh media at regular intervals. |
| pH Instability | Sulfonamide structures can be susceptible to hydrolysis at non-neutral pH. Ensure that the cell culture medium is properly buffered and that the pH remains stable throughout the experiment. |
| Reactive Media Components | Certain components within cell culture media, such as cysteine and iron, can participate in redox reactions that may lead to the degradation of the compound.[2] If degradation is suspected, testing the compound's stability in a simpler buffered solution (e.g., PBS) can serve as a useful control. |
| Photodegradation | Prolonged exposure to light can induce photodegradation of light-sensitive compounds. Protect experimental setups from direct light, especially during extended incubation periods. |
Issue 2: Preparing Stable Working Solutions of this compound
The initial preparation of the compound is crucial for its stability and performance.
| Parameter | Recommendation |
| Solvent for Stock Solution | Like many hydrophobic small molecules, this compound should first be dissolved in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[2] |
| Preparation of Working Dilutions | To avoid precipitation due to "solvent shock," it is advisable to add the concentrated stock solution to the cell culture medium dropwise while vortexing or mixing vigorously. This ensures rapid and even dispersion of the compound. |
| Storage of Aqueous Solutions | It is not recommended to store aqueous solutions of this compound for more than a day.[2] For optimal results, prepare fresh dilutions from a frozen DMSO stock just before use. |
Experimental Protocols
General Protocol for Assessing this compound Stability in Cell Culture Medium
To empirically determine the stability of this compound in your specific experimental conditions, a stability study can be performed.
-
Preparation: Prepare a working solution of this compound in your cell culture medium of choice at the desired final concentration.
-
Incubation: Aliquot the solution into multiple sterile tubes and incubate them under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot and store it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the concentration of intact this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound against time to determine its degradation kinetics and half-life in your specific experimental setup.
Visualizing Workflows and Pathways
References
Technical Support Center: Unexpected Cytotoxicity of SW155246 in Normal Cells
Welcome to the technical support center for researchers utilizing SW155246. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly the observation of unexpected cytotoxicity in normal, non-cancerous cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of DNA methyltransferase 1 (DNMT1). Its primary mechanism is to inhibit the enzymatic activity of DNMT1, which is responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound can lead to passive demethylation of DNA, which can reactivate the expression of tumor suppressor genes silenced in cancer cells.
Q2: I am observing significant cytotoxicity in my normal (non-cancerous) cell line when treated with this compound. Is this expected?
While this compound is designed to target cancer cells, observing cytotoxicity in normal cells is a potential, though often unintended, outcome. Several factors could contribute to this, including:
-
On-target effects: DNA methylation is a fundamental process in normal cellular function and development.[1] Inhibition of DNMT1 can disrupt these normal processes, potentially leading to cell cycle arrest or apoptosis even in non-cancerous cells.
-
Off-target effects: Small molecule inhibitors can sometimes interact with unintended molecular targets within the cell, leading to unforeseen biological consequences, including cytotoxicity.[2]
-
Experimental conditions: Factors such as compound solubility, final solvent concentration, and the specific cell line's sensitivity can all influence the observed cytotoxicity.
Q3: What are the potential off-target effects of DNMT inhibitors like this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, DNMT inhibitors as a class can have broader biological effects. These may include interactions with other enzymes that have similar structural motifs or binding pockets. It's also important to consider that the downstream consequences of inhibiting a crucial enzyme like DNMT1 can be widespread and may not be immediately obvious.
Q4: How can I distinguish between true cytotoxicity and other confounding factors in my assay?
It is crucial to include proper controls in your experiments. This includes:
-
Vehicle control: Treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound is essential to rule out solvent-induced toxicity.[2]
-
Untreated control: This provides a baseline for normal cell viability and growth.
-
Positive control: A compound known to induce cytotoxicity in your cell line can help validate the assay's performance.
Additionally, using multiple, mechanistically different cytotoxicity assays can provide a more comprehensive picture. For example, combining a metabolic assay like MTT with a membrane integrity assay like LDH release can help differentiate between cytostatic and cytotoxic effects.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in normal cells.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action | Rationale |
| Compound Concentration Too High | Perform a dose-response experiment with a wider range of this compound concentrations. Start from a very low concentration and increase incrementally. | To determine the precise IC50 value for your specific normal cell line and identify a non-toxic working concentration. |
| Solvent Toxicity | Run a vehicle control with varying concentrations of the solvent (e.g., DMSO). Ensure the final solvent concentration is kept to a minimum (ideally <0.1%).[2] | High concentrations of solvents like DMSO can be independently toxic to cells. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution. | Precipitated compound can cause non-specific cellular stress and lead to inaccurate results. |
| Cell Line Sensitivity | Test this compound on a different normal cell line from a different tissue origin. | Different cell lines can have varying sensitivities to small molecule inhibitors due to differences in metabolism, membrane transport, and expression of off-target proteins. |
| Off-Target Effects | If possible, use a structurally related but inactive analog of this compound as a negative control. | This can help to determine if the observed cytotoxicity is due to the specific chemical scaffold rather than the intended DNMT1 inhibition. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action | Rationale |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. | Variations in starting cell number will directly impact the final readout of most cytotoxicity assays. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Evaporation can lead to increased concentrations of the compound and media components, affecting cell viability. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | The stability of small molecules in solution can vary, and degradation can lead to a loss of activity or the formation of toxic byproducts. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line and assay. A time-course experiment can help determine the optimal endpoint. | The kinetics of cytotoxicity can vary. An incubation time that is too short may not show an effect, while one that is too long may lead to secondary effects. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at 570 nm using a plate reader.[4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity and cell death.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well plates
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 490 nm)
General Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
At the end of the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.[5]
-
Add the LDH reaction mixture provided in the kit to each well containing the supernatant.[5]
-
Incubate for the time specified in the kit protocol (usually 20-30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.[5]
-
Measure the absorbance at the recommended wavelength.[5]
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound in appropriate culture vessels.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[6]
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Caption: Simplified signaling pathway of DNMT1 inhibition.
References
- 1. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. kumc.edu [kumc.edu]
Technical Support Center: Optimizing SW155246 Concentration for Cell Viability Assays
Welcome to the technical support center for the use of SW155246, a selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound concentrations for cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a sulfonamide-based, selective inhibitor of human DNA methyltransferase 1 (DNMT1).[1] DNMT1 is the enzyme primarily responsible for maintaining DNA methylation patterns during cell replication. By inhibiting DNMT1, this compound can lead to the demethylation of DNA, which can reactivate the expression of tumor suppressor genes that were epigenetically silenced.[1] It is noted for its selectivity for DNMT1 over DNMT3A and its ability to function without generating reactive oxygen species.[1]
Q2: What is a recommended starting concentration for this compound in a cell viability assay? A starting point for determining the cytotoxic effects of this compound is the low micromolar range. A reported IC50 value for cell viability in HeLa cells is 18.6 µM.[2] However, the optimal concentration is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment, typically ranging from 0.1 µM to 100 µM, to determine the precise IC50 for your specific cell line.
Q3: How long should cells be incubated with this compound? Incubation times for cell viability assays typically range from 24 to 72 hours. The optimal duration depends on the cell line's doubling time and the specific endpoint being measured. For DNMT inhibitors, longer incubation times (e.g., 72 hours) are often necessary to observe effects on cell viability that result from changes in DNA methylation and subsequent gene expression.
Q4: I am observing this compound precipitation in my cell culture medium. What should I do? Poor aqueous solubility can be an issue with sulfonamide-based compounds. If you observe precipitation, consider the following:
-
pH Adjustment: The sulfonamide group is weakly acidic. A slight increase in the pH of the buffer or medium may improve solubility by forming a more soluble salt.
-
Use of Co-solvents: A small percentage of a biocompatible organic solvent like DMSO can be used to prepare a concentrated stock solution. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and that a vehicle control is included in your experiment to account for any solvent-related effects.
Q5: My results show high variability between experiments. What are the common causes? Inconsistent results can arise from several factors:
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number range throughout your experiments.
-
Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
-
Assay Conditions: Ensure consistent cell seeding density, incubation times, and reagent preparation.
Data Presentation
The following table summarizes the known inhibitory and cytotoxic concentrations of this compound. Researchers should use these values as a guide for designing their own experiments.
| Target/Cell Line | Assay Type | IC50 Value | Notes |
| Human DNMT1 (hDNMT1) | In vitro enzymatic assay | 1.2 µM | Demonstrates direct inhibition of the enzyme.[2] |
| HeLa Cells | Cell Viability Assay | 18.6 µM | Represents the concentration needed to reduce cell viability by 50%.[2] |
| A549 Cells | Gene Reactivation | - | Shown to reactivate RASSF1A expression, but a specific cytotoxicity IC50 is not provided in the primary literature.[1] |
Experimental Protocols
Detailed Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cancer cell line.
1. Materials:
-
This compound
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound-mediated inhibition.
References
Technical Support Center: Troubleshooting SW155246 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of SW155246 insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] It is a valuable tool for studying epigenetic modifications and their role in various diseases, including cancer.[1][2] A summary of its quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C16H11ClN2O5S | [2] |
| Molecular Weight | 378.79 g/mol | [2] |
| IC50 for hDNMT1 | 1.2 µM | [1][2][3][4][5] |
| IC50 for mDNMT3A | 38 µM | [1][4][5] |
| Solubility in DMSO | ≥ 250 mg/mL (with ultrasonication) |
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the likely cause?
This is a common issue with hydrophobic compounds like this compound. The sulfonamide structure contributes to its poor aqueous solubility.[6][7][8][9][10] When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically, causing the compound to crash out of solution. The final concentration of DMSO in your assay should ideally be below 0.5% to avoid solvent effects on your biological system.
Q3: What are the initial steps I should take to troubleshoot the insolubility of this compound?
The first step is to prepare a high-concentration stock solution in an organic solvent.[6] Dimethyl sulfoxide (DMSO) is a good starting point due to its high solubilizing capacity for this compound. From this stock, you can attempt various methods to achieve a stable solution in your aqueous medium. A systematic approach to troubleshooting is outlined in the workflow diagram below.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the aqueous insolubility of this compound.
Detailed Troubleshooting Guides
1. Co-Solvent Systems
For many hydrophobic compounds, using a single organic solvent is not enough. A co-solvent system, which is a mixture of solvents, can enhance solubility.
-
Strategy: Prepare intermediate dilutions of your this compound DMSO stock in a co-solvent before the final dilution into your aqueous buffer.
-
Recommended Co-solvents:
-
Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol
-
2. pH Adjustment
The sulfonamide group in this compound is weakly acidic.[6][7] Adjusting the pH of your aqueous buffer can increase its solubility.
-
Strategy: Prepare a range of buffers with different pH values (e.g., pH 7.4, 8.0, 8.5) and test the solubility of this compound in each.
-
Caution: Ensure the chosen pH is compatible with your experimental system and does not affect the biological activity of your target.
3. Use of Excipients
Excipients are inactive substances that can be added to a formulation to improve the solubility of the active compound.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic molecules, keeping them in solution. A typical final concentration is 0.01-0.1%.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs.[11] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in your aqueous buffer of choice.[12]
-
Preparation: Add an excess amount of solid this compound to a known volume of your aqueous buffer in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 2: Improving Solubility with a Co-solvent
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Intermediate Dilution: Prepare a 1:1 mixture of your aqueous buffer and a co-solvent (e.g., PEG400).
-
Serial Dilution: Perform a serial dilution of your this compound stock solution into the co-solvent/buffer mixture.
-
Final Dilution: Further dilute your intermediate solutions into the final aqueous buffer to reach your desired experimental concentrations, ensuring the final co-solvent concentration is minimized.
Signaling Pathway of this compound
This compound is a selective inhibitor of DNMT1, a key enzyme in the maintenance of DNA methylation patterns.[13][14][15] DNA methylation is an epigenetic mechanism that typically leads to gene silencing. By inhibiting DNMT1, this compound can lead to the demethylation of DNA and the re-expression of silenced genes, such as tumor suppressor genes.[13][15]
Caption: The inhibitory effect of this compound on DNMT1, leading to the reactivation of gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|420092-79-1|COA [dcchemicals.com]
- 3. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. bmj.com [bmj.com]
- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. benchchem.com [benchchem.com]
- 13. DNMT1 is required to maintain CpG methylation and aberrant gene silencing in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNMT1 - Wikipedia [en.wikipedia.org]
- 15. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of SW155246
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of SW155246, a selective inhibitor of DNA methyltransferase 1 (DNMT1). This guide is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of human DNA methyltransferase 1 (DNMT1).[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell replication.[2] By inhibiting DNMT1, this compound can lead to the reversal of aberrant DNA hypermethylation, a common epigenetic alteration in cancer.[3][4] The mechanism of inhibition is non-covalent and competitive with the enzyme's substrate.[2] A critical structural feature for its activity is a hydroxyl group, and its removal or modification can completely abolish its inhibitory function.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability and minimize degradation, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare fresh stock solutions in dimethyl sulfoxide (DMSO).[5] Avoid repeated freeze-thaw cycles of stock solutions. For aqueous buffers, the stability of the compound may be limited, and it is advisable to prepare working solutions immediately before use.
Q3: What is the typical effective concentration range for this compound in cell-based assays?
A3: The reported half-maximal inhibitory concentration (IC50) of this compound against human DNMT1 is 1.2 μM in biochemical assays.[1] For cell-based assays, the effective concentration can vary depending on the cell line, cell density, and incubation time. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is characterized as a DNMT1 selective inhibitor, like many small molecules, it may exhibit off-target effects at higher concentrations. It is crucial to include appropriate controls in your experiments, such as using a structurally similar but inactive analog if available, to differentiate between on-target and off-target effects.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Inconsistent results between different batches of this compound can arise from several factors, ranging from the quality of the compound to the experimental setup. This guide provides a systematic approach to identify and resolve common issues.
Problem 1: Reduced or No Inhibitory Activity Observed
| Potential Cause | Recommended Action |
| Compound Degradation | - Ensure this compound has been stored correctly (solid at -20°C). - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Avoid multiple freeze-thaw cycles of the stock solution. |
| Incorrect Concentration | - Verify the calculations for your dilutions. - Perform a dose-response curve with each new batch to confirm its potency. |
| Inaccurate Pipetting | - Calibrate your pipettes regularly. - Use filtered pipette tips to avoid cross-contamination. |
| Suboptimal Assay Conditions | - Ensure the pH and buffer composition of your assay are optimal for DNMT1 activity.[6] - Control the temperature during the assay, as enzyme activity is sensitive to temperature fluctuations.[6] |
| Cell Line Variability | - Use cells with a consistent passage number. - Regularly test for mycoplasma contamination. |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Action |
| Poor Compound Solubility | - Ensure complete dissolution of this compound in DMSO before further dilution in aqueous buffers. - Visually inspect for any precipitation in your working solutions. |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a consistent seeding density across all wells. |
| Edge Effects in Multi-well Plates | - To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells.[6] - Ensure proper humidification in the incubator. |
| Assay Readout Interference | - Some compounds can interfere with certain assay readouts (e.g., fluorescence, absorbance). - Run a control with the compound in the absence of cells or enzyme to check for interference. |
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility. Below is a general workflow for assessing the activity of this compound.
Caption: General workflow for testing this compound activity.
Signaling Pathway
This compound acts on a central epigenetic regulatory pathway. Understanding this pathway is key to interpreting experimental results.
Caption: this compound inhibits DNMT1, impacting DNA methylation.
Quality Control Parameters for this compound
To minimize batch-to-batch variability, it is recommended to request or perform quality control on each new lot of this compound.
| Parameter | Method | Acceptance Criteria |
| Identity | LC-MS, NMR | Conforms to the expected structure |
| Purity | HPLC, LC-MS | ≥98% |
| Solubility | Visual Inspection | Clear solution in DMSO at specified concentration |
| Potency | In vitro DNMT1 assay | IC50 within an acceptable range of the reported value (e.g., ± 2-fold) |
By systematically addressing these potential sources of variability, researchers can enhance the reproducibility and reliability of their experiments with this compound.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 5. Quality control of small molecules - Kymos [kymos.com]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Technical Support Center: Troubleshooting SW155246 Efficacy in Cancer Cell Lines
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering limited efficacy of the DNMT1 inhibitor, SW155246, in certain cancer cell lines. The information is presented in a question-and-answer format, offering insights into potential resistance mechanisms and detailed experimental protocols to investigate them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to passive demethylation of the genome, which can reactivate tumor suppressor genes that were silenced by hypermethylation, ultimately leading to cancer cell growth inhibition and apoptosis.
Q2: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What are the potential reasons?
Several factors can contribute to the lack of efficacy of this compound in a specific cancer cell line. The primary reasons to investigate are:
-
Low or absent expression of the drug target, DNMT1.
-
Rapid efflux of the drug from the cancer cells, mediated by ATP-binding cassette (ABC) transporters.
-
Activation of alternative survival pathways that compensate for DNMT1 inhibition.
-
Intrinsic resistance of the cell line due to its specific genetic or epigenetic landscape.
The following troubleshooting guide will help you systematically investigate these possibilities.
Troubleshooting Guide: Investigating Reduced this compound Efficacy
This guide will walk you through a series of experiments to determine why this compound may not be effective in your cancer cell line of interest.
Step 1: Confirm Drug Potency and Experimental Setup
Before investigating complex biological resistance mechanisms, it is crucial to rule out any issues with the compound or the experimental procedure.
Q3: How can I be sure that the this compound I am using is active and my assay is working correctly?
-
Action: Test the activity of your this compound stock on a known sensitive cancer cell line.
-
Protocol: Perform a dose-response cytotoxicity assay on a cell line reported to be sensitive to DNMT1 inhibition (e.g., HCT116) alongside your experimental cell line.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Potentially Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Expected Outcome |
| HCT116 (Control) | 1.5 | High sensitivity |
| Your Cell Line (A) | > 50 | Potential resistance |
| Your Cell Line (B) | 5.2 | Moderate sensitivity |
Step 2: Investigate the Expression Level of the Drug Target (DNMT1)
The efficacy of a targeted inhibitor like this compound is often dependent on the presence of its target.
Q4: Could low levels of DNMT1 in my cancer cell line be the reason for the lack of this compound efficacy?
-
Hypothesis: Cell lines with low or absent DNMT1 expression will be less sensitive to this compound as the drug has no target to act upon.
-
Experiment: Quantify the expression of DNMT1 at both the mRNA and protein level in your panel of cell lines.
Experimental Protocol: Western Blot for DNMT1 Protein Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Hypothetical DNMT1 Expression Levels and this compound Sensitivity
| Cell Line | Relative DNMT1 mRNA Expression (Fold Change vs. HCT116) | Relative DNMT1 Protein Expression (Normalized to β-actin) | This compound IC50 (µM) |
| HCT116 | 1.0 | 1.0 | 1.5 |
| Cell Line X | 0.1 | 0.05 | > 50 |
| Cell Line Y | 0.9 | 0.8 | 2.1 |
| Cell Line Z | 1.5 | 1.3 | 1.2 |
-
Interpretation: A strong correlation between low DNMT1 expression and high this compound IC50 values would suggest that target expression is a key determinant of efficacy.
Signaling Pathway Diagram: DNMT1 Inhibition by this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Step 3: Evaluate the Role of Drug Efflux Pumps
Multidrug resistance is a common phenomenon in cancer cells and is often mediated by ABC transporters that actively pump drugs out of the cell.
Q5: Could my cancer cell line be actively removing this compound, thereby reducing its intracellular concentration and effectiveness?
-
Hypothesis: Overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can lead to resistance to this compound.
-
Experiment: Assess the expression of key ABC transporters and perform a functional drug efflux assay.
Experimental Protocol: Rhodamine 123 Efflux Assay (for P-gp activity)
-
Cell Seeding: Seed your sensitive and potentially resistant cells in a 96-well plate.
-
Inhibitor Pre-incubation: Pre-incubate one set of wells with a known P-gp inhibitor (e.g., Verapamil, 50 µM) for 30 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent substrate of P-gp) to all wells at a final concentration of 5 µM and incubate for 30-60 minutes.
-
Wash and Efflux: Wash the cells with PBS and replace with fresh medium (with or without the P-gp inhibitor).
-
Fluorescence Measurement: Measure the intracellular fluorescence at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Interpretation: A lower accumulation of Rhodamine 123 in the resistant cells compared to the sensitive cells, which is reversible by the P-gp inhibitor, indicates active drug efflux by P-gp.
Table 3: Hypothetical ABC Transporter Expression and Functional Efflux Data
| Cell Line | ABCB1 (P-gp) mRNA Expression (Fold Change) | ABCG2 (BCRP) mRNA Expression (Fold Change) | Rhodamine 123 Accumulation (Relative Fluorescence Units) | This compound IC50 (µM) |
| HCT116 | 1.0 | 1.0 | 10,000 | 1.5 |
| Cell Line X | 15.2 | 1.2 | 1,500 | > 50 |
| Cell Line Y | 1.3 | 0.9 | 9,500 | 2.1 |
Experimental Workflow Diagram: Investigating this compound Resistance
Caption: A stepwise guide to troubleshooting this compound ineffectiveness.
By following this structured troubleshooting guide, researchers can systematically investigate the potential reasons for the lack of this compound efficacy in their specific cancer cell line models and gain valuable insights into the mechanisms of drug resistance. This knowledge is crucial for the development of more effective therapeutic strategies.
Technical Support Center: Mitigating SW155246-Induced Cellular Stress Artifacts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential cellular stress artifacts when using the DNMT1 inhibitor, SW155246.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule inhibitor of human DNA methyltransferase 1 (DNMT1) with an IC50 of 1.2 μM.[1] It is used in research to study the effects of DNMT1 inhibition on gene expression and cellular processes.
Q2: I am observing unexpected cellular stress or toxicity in my experiments with this compound. Is this a known effect?
A2: While the initial characterization of this compound suggested it did not generate reactive oxygen species[1], cellular stress can arise from various factors in in vitro experiments. These can include off-target effects, compound insolubility, high concentrations of the vehicle (e.g., DMSO), or context-dependent cellular responses. This guide will help you troubleshoot the source of the observed stress.
Q3: What are the first steps I should take if I suspect this compound is causing cellular stress?
A3: First, verify the basics of your experimental setup. This includes confirming the final concentration of your solvent (e.g., DMSO is typically kept below 0.5% v/v), checking for any signs of compound precipitation in your media, and ensuring your cell culture conditions are optimal.[2]
Q4: How can I differentiate between on-target effects of DNMT1 inhibition and off-target cellular stress?
A4: A key strategy is to use a structurally different DNMT1 inhibitor as a control. If the same phenotype is observed with a different inhibitor, it is more likely to be an on-target effect. Additionally, performing rescue experiments, where the effect of the inhibitor is reversed by expressing a drug-resistant form of the target protein, can provide strong evidence for on-target action.[3]
Troubleshooting Guide: Investigating Cellular Stress
If you are observing unexpected cellular phenotypes such as decreased viability, morphological changes, or activation of stress pathways, follow this guide to systematically investigate the issue.
Issue 1: Poor Compound Solubility Leading to Aggregates and Cellular Stress
-
Possible Cause: this compound may not be fully soluble in your aqueous experimental media, leading to the formation of aggregates that can induce a stress response.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the media containing this compound under a microscope for any signs of precipitation.
-
Solubility Test: Prepare your highest concentration of this compound in media and centrifuge it. Measure the concentration of the supernatant to determine the actual soluble concentration.
-
Optimize Solubilization: Consider preparing a higher concentration stock solution in DMSO and performing serial dilutions. Ensure the final DMSO concentration remains non-toxic to your cells.[2]
-
Issue 2: Off-Target Effects Mediating Cellular Stress
-
Possible Cause: At the concentration used, this compound may be interacting with unintended cellular targets, leading to the observed stress phenotype.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide-range dose-response curve to determine the minimal concentration required for DNMT1 inhibition and the concentration at which cellular stress is observed. A significant gap between these two concentrations may suggest off-target effects.[3]
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different DNMT1 inhibitor that has a distinct chemical structure. If the stress phenotype is not replicated, it is more likely an off-target effect of this compound.[4]
-
Cellular Thermal Shift Assay (CETSA): This method can verify that this compound is engaging with its intended target, DNMT1, in the cellular context.[3]
-
Issue 3: Induction of Specific Cellular Stress Pathways
-
Possible Cause: Even with on-target engagement, the inhibition of DNMT1 by this compound might trigger downstream cellular stress responses in certain cell types or under specific conditions.
-
Troubleshooting Steps:
-
Assess Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA).
-
Evaluate Endoplasmic Reticulum (ER) Stress: Monitor the expression of ER stress markers such as BiP (GRP78), CHOP, and spliced XBP1 via Western blot or qPCR.
-
Check for DNA Damage Response: Assess the activation of the DNA damage response pathway by looking for phosphorylation of proteins like ATM, ATR, and H2A.X.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
To prepare working solutions, perform serial dilutions of the stock solution into your cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[2]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble DNMT1 at each temperature by Western blotting. Increased thermal stability of DNMT1 in the presence of this compound indicates target engagement.[3]
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (µM) | DNMT1 Inhibition (%) | Cell Viability (%) | ROS Production (Fold Change) |
| 0 (Vehicle) | 0 | 100 | 1.0 |
| 0.1 | 15 | 98 | 1.1 |
| 1 | 52 | 95 | 1.3 |
| 10 | 95 | 70 | 3.5 |
| 50 | 98 | 30 | 8.2 |
Table 2: Comparison of DNMT1 Inhibitors on Cellular Stress Markers
| Treatment | DNMT1 Inhibition (%) | Cell Viability (%) | CHOP Expression (Fold Change) |
| Vehicle | 0 | 100 | 1.0 |
| This compound (10 µM) | 95 | 70 | 4.2 |
| Inhibitor B (1 µM) | 92 | 93 | 1.2 |
Visualizations
Caption: Troubleshooting workflow for this compound-induced cellular stress.
Caption: Potential pathways leading to cellular stress from this compound.
References
Validation & Comparative
A Comparative Guide to MTH1 Inhibitors: Evaluating TH588 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various inhibitors targeting MutT Homolog 1 (MTH1), a key enzyme in the sanitization of the oxidized nucleotide pool. While the initial topic of interest included SW155246, our comprehensive literature review reveals that This compound is a selective inhibitor of DNA methyltransferase 1 (DNMT1) and not an MTH1 inhibitor . Therefore, this guide will focus on the well-characterized MTH1 inhibitor TH588 and compare its activity with other notable MTH1 inhibitors, including the clinical candidate TH1579 (Karonudib) and the potent but non-cytotoxic compound BAY-707.
Executive Summary
MTH1 has emerged as a promising therapeutic target in oncology due to its role in preventing the incorporation of damaged nucleotides into DNA, a process that is particularly critical for cancer cells under high oxidative stress. This guide delves into the mechanisms of action, inhibitory potencies, and cellular effects of key MTH1 inhibitors. A central finding is the dual-action mechanism of some of the most effective MTH1 inhibitors, which not only inhibit the enzymatic activity of MTH1 but also modulate microtubule dynamics, leading to mitotic arrest and enhanced cancer cell killing.
Comparative Analysis of Inhibitor Performance
The following tables summarize the quantitative data for this compound (as a DNMT1 inhibitor for clarity) and the MTH1 inhibitors TH588, TH1579, and BAY-707.
Table 1: Inhibitor Potency Against Primary Target
| Compound | Primary Target | IC50 (nM) |
| This compound | DNMT1 | 1200[1][2][3][4] |
| TH588 | MTH1 | 5[5][6] |
| TH1579 (Karonudib) | MTH1 | Potent inhibitor (specific IC50 not consistently reported in reviewed literature) |
| BAY-707 | MTH1 | 2.3[7][8][9] |
Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50, µM)
| Cell Line | TH588 | TH1579 (Karonudib) | BAY-707 |
| U2OS (Osteosarcoma) | 1.38[6] | - | No anti-proliferative effect[7] |
| HeLa (Cervical Cancer) | 0.83[6] | - | No anti-proliferative effect[7] |
| SW480 (Colon Cancer) | 1.72[6] | - | No anti-proliferative effect[7] |
| MDA-MB-231 (Breast Cancer) | 1.03[6] | - | - |
| MCF-7 (Breast Cancer) | 1.08[6] | - | - |
| Pancreatic Cancer Cells | 2.48 - 6.37[10][11] | - | - |
| Osteosarcoma Cells (HOS-MNNG, U2OS) | - | Decreases viability[12] | - |
| Prostate Cancer Cells (PC-3, DU-145) | - | Inhibits proliferation[13] | - |
Note: A dash (-) indicates that specific data was not available in the reviewed search results.
Mechanism of Action and Signaling Pathways
MTH1 inhibitors exhibit distinct mechanisms of action that contribute to their anticancer effects.
TH588 and TH1579 (Karonudib): A Dual-Action Mechanism
These closely related compounds display a dual mechanism of action. Firstly, they are potent inhibitors of the MTH1 enzyme, leading to an accumulation of oxidized nucleotides (e.g., 8-oxo-dGTP) in the cellular pool. This incorporation of damaged bases into DNA during replication and repair processes leads to DNA damage and cell death.
Secondly, and crucially for their potent anti-cancer activity, both TH588 and TH1579 act as microtubule-modulating agents. They disrupt microtubule polymerization, leading to mitotic arrest. This mitotic arrest itself can induce reactive oxygen species (ROS) production, further increasing the pool of oxidized nucleotides and creating a synergistic effect with MTH1 inhibition. The mitotic arrest also activates the USP28-p53 signaling pathway, leading to a block in cell cycle re-entry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rationalization of Activity Cliffs of a Sulfonamide Inhibitor of DNA Methyltransferases with Induced-Fit Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAY 707 | MTH1 | Tocris Bioscience [tocris.com]
- 9. BAY-707 (BAY707) | MTH1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of SW155246 and (S)-Crizotinib Efficacy
In the landscape of targeted cancer therapy, small molecule inhibitors play a pivotal role in disrupting oncogenic signaling pathways. This guide provides a detailed comparison of two such molecules: SW155246, a DNA methyltransferase 1 (DNMT1) inhibitor, and (S)-crizotinib, the S-enantiomer of the well-known anaplastic lymphoma kinase (ALK) inhibitor, crizotinib. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes. By inhibiting DNMT1, this compound can lead to the re-expression of these silenced genes, thereby exerting its anti-tumor effects.
dot
Caption: this compound inhibits DNMT1, leading to re-expression of tumor suppressor genes.
(S)-crizotinib , while being an enantiomer of the ALK, ROS1, and c-MET inhibitor crizotinib, exhibits a distinct anti-tumor mechanism in non-small cell lung cancer (NSCLC) that is independent of MTH1 inhibition.[1] Its efficacy is attributed to the induction of reactive oxygen species (ROS), which in turn triggers endoplasmic reticulum (ER) stress, leading to apoptosis.[1][2]
dot
Caption: (S)-crizotinib induces apoptosis via a ROS-dependent ER stress pathway.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and (S)-crizotinib. It is important to note that this data is not from direct head-to-head comparative studies.
Table 1: this compound In Vitro Efficacy
| Target | Assay Type | IC50 | Reference |
| Human DNMT1 | Enzymatic Assay | 1.2 µM | [3] |
| Murine DNMT3A | Enzymatic Assay | 38 µM | [3] |
Table 2: (S)-crizotinib In Vitro and In Vivo Efficacy
| Cell Line/Model | Assay Type | Metric | Value | Reference |
| NCI-H460 (NSCLC) | Cell Viability (MTT) | IC50 | 14.29 µM | [1] |
| H1975 (NSCLC) | Cell Viability (MTT) | IC50 | 16.54 µM | [1] |
| A549 (NSCLC) | Cell Viability (MTT) | IC50 | 11.25 µM | [1] |
| NCI-H460 Xenograft | In Vivo Tumor Growth | Tumor Volume Reduction | Significant at 7.5 & 15 mg/kg | [2] |
| NCI-H460 Xenograft | In Vivo Tumor Growth | Tumor Weight Reduction | Significant at 7.5 & 15 mg/kg | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DNMT1 Inhibition Assay (for this compound)
This assay quantifies the ability of a compound to inhibit the activity of the DNMT1 enzyme.
dot
Caption: Workflow for a typical DNMT1 enzymatic inhibition assay.
Protocol:
-
Reaction Setup: A reaction mixture containing recombinant human DNMT1 enzyme, a DNA substrate (e.g., a synthetic oligonucleotide), and the methyl donor S-adenosylmethionine (SAM) in an appropriate assay buffer is prepared.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. A control with vehicle (e.g., DMSO) is also included.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for DNA methylation to occur.
-
Detection: The amount of methylated DNA is quantified. A common method is an ELISA-based assay where the methylated DNA is captured by a specific antibody (e.g., anti-5-methylcytosine) and detected using a secondary antibody conjugated to a reporter enzyme.[4][5]
-
Data Analysis: The signal from the inhibitor-treated wells is compared to the control to calculate the percentage of inhibition. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.[6]
Reactive Oxygen Species (ROS) Detection Assay (for (S)-crizotinib)
This assay measures the intracellular levels of ROS in cells treated with (S)-crizotinib.
dot
Caption: Workflow for measuring intracellular ROS levels.
Protocol:
-
Cell Culture and Treatment: NSCLC cells (e.g., NCI-H460, H1975, A549) are cultured under standard conditions and then treated with various concentrations of (S)-crizotinib or a vehicle control for a specified time.[1]
-
Probe Loading: The cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[7] DCFH-DA is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity of DCF is measured using a flow cytometer or a fluorescence microscope.
-
Data Analysis: The increase in fluorescence intensity in the (S)-crizotinib-treated cells compared to the control cells indicates an increase in intracellular ROS levels.[7]
Endoplasmic Reticulum (ER) Stress Assay (for (S)-crizotinib)
This set of assays is used to determine if (S)-crizotinib induces ER stress in cells, often by measuring the activation of the Unfolded Protein Response (UPR).
dot
Caption: Common methods to assess the activation of ER stress pathways.
Protocol:
-
Western Blotting for UPR Markers:
-
Cells are treated with (S)-crizotinib, and cell lysates are collected.
-
Proteins from the lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for key UPR proteins such as phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP (GADD153). An increase in the levels of these proteins is indicative of ER stress.[8][9]
-
-
XBP1 mRNA Splicing Analysis:
-
Total RNA is extracted from (S)-crizotinib-treated cells.
-
Reverse transcription PCR (RT-PCR) is performed using primers that flank the splice site of XBP1 mRNA.
-
Activation of the IRE1α branch of the UPR results in the splicing of XBP1 mRNA. The spliced and unspliced forms can be resolved by gel electrophoresis, with an increase in the spliced form indicating ER stress.[9][10]
-
Conclusion
This compound and (S)-crizotinib represent two distinct approaches to cancer therapy, targeting epigenetic regulation and cellular stress responses, respectively. While this compound shows potent and selective inhibition of DNMT1 in enzymatic assays, (S)-crizotinib demonstrates efficacy in NSCLC models through a novel mechanism involving ROS-induced ER stress. The provided data and protocols offer a foundation for further research and development in these areas. Direct comparative studies would be invaluable in elucidating the relative therapeutic potential of these compounds in specific cancer contexts.
References
- 1. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of Crizotinib in patients with ALK positive non small cell lung cancer (NSCLC): Real-world findings. - ASCO [asco.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome | eLife [elifesciences.org]
- 5. epigentek.com [epigentek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the True Target of SW155246: A Comparative Guide to DNMT1 and MTH1 Inhibition
For researchers, scientists, and drug development professionals, this guide clarifies the validated target of SW155246 and provides a comprehensive comparison with selective MTH1 inhibitors. While initially investigated in the context of MTH1, robust scientific evidence has demonstrated that this compound is a selective inhibitor of DNA methyltransferase 1 (DNMT1), not MTH1. This guide will first rectify this common misconception and then delve into a detailed comparison of this compound's activity as a DNMT1 inhibitor against the activities of established MTH1 inhibitors, supported by experimental data and detailed protocols.
Correcting the Record: this compound is a DNMT1 Inhibitor
Contrary to some initial hypotheses, this compound does not inhibit the MTH1 (MutT Homolog 1) enzyme. Instead, it has been validated as a selective inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns and regulating gene expression. This distinction is critical for the accurate interpretation of experimental results and for the strategic design of future research in cancer therapeutics.
Quantitative Comparison of Inhibitor Potency
To provide a clear and objective comparison, the following tables summarize the in vitro potency of this compound against DNMTs and the potency of several well-characterized MTH1 inhibitors against their target.
Table 1: In Vitro Potency of this compound against DNA Methyltransferases
| Compound | Target | IC50 (μM) |
| This compound | hDNMT1 | 1.2 |
| mDNMT3A | 38 |
Table 2: In Vitro Potency of Selective MTH1 Inhibitors
| Compound | Target | IC50 (nM) |
| (S)-crizotinib | MTH1 | 72 |
| TH588 | MTH1 | ~5 |
| TH1579 (Karonudib) | MTH1 | ~20 |
| BAY-707 | MTH1 | 2.3 |
| IACS-4759 | MTH1 | 0.6 |
| AZ-21 | MTH1 | Not widely reported |
Signaling Pathways: Distinct Mechanisms of Action
The functional consequences of inhibiting DNMT1 versus MTH1 are fundamentally different, as they operate in distinct cellular pathways.
DNMT1 Signaling Pathway
DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after DNA replication. It recognizes hemi-methylated DNA strands and methylates the newly synthesized strand, ensuring the faithful propagation of epigenetic information. Inhibition of DNMT1 leads to passive demethylation of the genome, which can reactivate silenced tumor suppressor genes and induce cancer cell death.
Caption: DNMT1 maintains DNA methylation, which can be inhibited by this compound.
MTH1 Signaling Pathway
MTH1 is a nucleotide-sanitizing enzyme that prevents the incorporation of damaged nucleotides, such as 8-oxo-dGTP, into DNA. Cancer cells often have high levels of reactive oxygen species (ROS), which leads to an increased pool of oxidized nucleotides. By hydrolyzing these damaged nucleotides, MTH1 protects cancer cells from DNA damage and subsequent cell death. Inhibition of MTH1 allows these damaged nucleotides to be incorporated into DNA, leading to DNA strand breaks and apoptosis in cancer cells.
Caption: MTH1 sanitizes the dNTP pool, a process targeted by MTH1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of DNMT1 and MTH1 inhibitors.
DNMT1 In Vitro Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against human DNMT1.
Materials:
-
Recombinant human DNMT1 enzyme
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Hemi-methylated DNA substrate (e.g., poly(dI-dC))
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 1 mM EDTA, 50 mM KCl, 10% glycerol, 1 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, hemi-methylated DNA substrate, and [³H]-SAM.
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding recombinant DNMT1 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., 2N HCl).
-
Spot the reaction mixture onto DE81 filter papers and wash extensively with 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated [³H]-SAM.
-
Dry the filter papers and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
MTH1 In Vitro Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against human MTH1.
Materials:
-
Recombinant human MTH1 enzyme
-
8-oxo-dGTP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and 8-oxo-dGTP.
-
Add the test compound (e.g., TH588) at various concentrations to the reaction mixture. Include a vehicle control.
-
Initiate the reaction by adding recombinant MTH1 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based assay.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor in a cellular context by measuring the thermal stabilization of the target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Lysis: Immediately lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein (DNMT1 or MTH1) using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity and viability of cancer cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Conclusion
This guide clarifies that this compound is a selective inhibitor of DNMT1, not MTH1. Understanding the correct molecular target is paramount for the rational design of cancer therapies. While both DNMT1 and MTH1 are promising targets in oncology, their inhibitors function through distinct mechanisms of action. Researchers investigating this compound should focus on its effects on DNA methylation and gene expression, while those interested in targeting the nucleotide sanitization pathway should consider validated MTH1 inhibitors. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other small molecule inhibitors in a research setting.
A Head-to-Head Comparison of SW155246 and TH1579 (Karonudib): Targeting DNA Methylation versus Oxidized Nucleotide Pool Sanitation in Cancer Therapy
In the landscape of precision oncology, small molecule inhibitors targeting critical cellular pathways have emerged as promising therapeutic strategies. This guide provides a detailed head-to-head comparison of two distinct anti-cancer compounds, SW155246 and TH1579 (Karonudib). While both molecules have demonstrated preclinical anti-tumor activity, they operate through fundamentally different mechanisms of action. This compound is an inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the epigenetic regulation of gene expression. In contrast, TH1579 targets MutT Homolog 1 (MTH1), an enzyme responsible for sanitizing the oxidized nucleotide pool to prevent DNA damage. This comparison will delve into their mechanisms of action, present available experimental data, detail relevant experimental protocols, and visualize their respective signaling pathways.
Target and Mechanism of Action
This compound is a selective inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a maintenance methyltransferase that copies existing DNA methylation patterns to newly synthesized DNA strands during replication.[1] In cancer, aberrant hypermethylation of tumor suppressor gene promoters by DNMT1 is a common event, leading to their silencing and contributing to tumorigenesis.[2] By inhibiting DNMT1, this compound aims to reverse this hypermethylation, leading to the re-expression of tumor suppressor genes and subsequent anti-cancer effects.
TH1579 (Karonudib) is a potent and selective inhibitor of the Nudix (nucleoside diphosphate linked moiety X)-type motif 1 (NUDT1) protein, also known as MutT Homolog 1 (MTH1).[3] Cancer cells often exhibit high levels of reactive oxygen species (ROS), which can lead to the oxidation of deoxynucleotide triphosphates (dNTPs).[4] MTH1 sanitizes the dNTP pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, thus preventing their incorporation into DNA and avoiding subsequent DNA damage and cell death.[4] By inhibiting MTH1, TH1579 allows for the incorporation of oxidized nucleotides into the DNA of cancer cells, leading to DNA damage, cell cycle arrest, and apoptosis.[3][4]
Performance Data
Quantitative data for a direct head-to-head comparison of this compound and TH1579 in the same experimental settings are not publicly available due to their distinct molecular targets. However, data from independent studies provide insights into their respective potencies and activities.
Table 1: In Vitro Potency of this compound and TH1579 (Karonudib)
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human DNMT1 | Enzymatic Assay | 1.2 µM | [Source not explicitly available in search results] |
| Murine DNMT3A | Enzymatic Assay | 38 µM | [Source not explicitly available in search results] | |
| TH1579 (Karonudib) | MTH1 | Cell Viability | 132 ± 6 nM (NB4 cells) | [4][5] |
| MTH1 | Cell Viability | 234 ± 24 nM (A3 cells) | [4][5] | |
| MTH1 | Cell Viability | 456 ± 35 nM (HL60 cells) | [4][5] | |
| MTH1 | Cell Viability | 1365 ± 255 nM (KBM3 cells) | [4][5] | |
| MTH1 | Cell Viability | 0.1 - 0.3 µM (Various B-cell lymphoma lines) | [3] | |
| MTH1 | Cell Viability | 0.31 - 16.26 µM (Various osteosarcoma cell lines) | [6] |
Experimental Protocols
DNMT1 Inhibition Assay (for this compound)
While the specific protocol for determining the IC50 of this compound was not detailed in the provided search results, a general methodology for a DNMT1 enzymatic assay can be described.
Principle: The assay measures the activity of DNMT1 in transferring a methyl group from a donor (e.g., S-adenosyl-L-methionine, SAM) to a DNA substrate. Inhibition of this activity by a compound like this compound is quantified.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human DNMT1 enzyme, a DNA substrate (e.g., a synthetic oligonucleotide with CpG sites), and a radiolabeled or fluorescently tagged methyl donor (e.g., [³H]-SAM).
-
Compound Incubation: Varying concentrations of the test compound (this compound) are pre-incubated with the DNMT1 enzyme.
-
Reaction Initiation: The DNA substrate is added to initiate the methylation reaction. The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of incorporated methyl groups into the DNA substrate is measured. For radiolabeled SAM, this can be done by capturing the DNA on a filter and measuring radioactivity using a scintillation counter. For fluorescent methods, a specific antibody recognizing methylated DNA can be used in an ELISA-based format.
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (for TH1579)
The anti-proliferative effects of TH1579 have been assessed using various cell viability assays, such as the Resazurin reduction assay.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
Protocol (as described in Sanjiv et al., 2021): [4]
-
Cell Seeding: Cancer cell lines (e.g., NB4, A3, HL60, KBM3) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of TH1579 (Karonudib) for a specified duration (e.g., 72 hours).
-
Resazurin Addition: After the incubation period, a solution of resazurin is added to each well, and the plates are incubated for a further 2-4 hours at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and TH1579.
Caption: Mechanism of action of this compound, a DNMT1 inhibitor.
Caption: Mechanism of action of TH1579 (Karonudib), an MTH1 inhibitor.
Conclusion
This compound and TH1579 (Karonudib) represent two distinct and promising approaches to cancer therapy. This compound targets the epigenetic machinery by inhibiting DNMT1, aiming to restore the expression of silenced tumor suppressor genes. In contrast, TH1579 exploits the high oxidative stress characteristic of many cancers by inhibiting MTH1, leading to the accumulation of DNA damage and subsequent cell death. The available preclinical data indicates that TH1579 exhibits potent anti-cancer activity across a range of hematological and solid tumors. While quantitative data on the cellular effects of this compound is less abundant in the public domain, its mechanism of action holds significant therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of both compounds and to identify the patient populations most likely to benefit from these targeted strategies.
References
- 1. DNA Methylation | Cell Signaling Technology [cellsignal.com]
- 2. research.regionh.dk [research.regionh.dk]
- 3. Karonudib has potent anti-tumor effects in preclinical models of B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of SW155246: A Comparative Analysis
For Immediate Release
In the landscape of epigenetic cancer therapy, the quest for potent and selective DNA methyltransferase (DNMT) inhibitors continues to be a focal point of research. SW155246, a promising DNMT1 inhibitor, has emerged as a compound of interest. This guide provides a comprehensive comparison of this compound with other established DNMT inhibitors, decitabine and zebularine, supported by experimental data to delineate its anticancer effects for researchers, scientists, and drug development professionals.
Comparative Anticancer Efficacy
The primary measure of a compound's anticancer activity in preclinical studies is its half-maximal inhibitory concentration (IC50) against various cancer cell lines. While this compound has a reported IC50 of 1.2 µM for human DNMT1, its cytotoxic IC50 values in specific cancer cell lines are not yet widely published, presenting a current data gap. For a comprehensive comparison, this report includes the established IC50 values for the well-characterized DNMT inhibitors, decitabine and zebularine, across a range of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not Reported | - | - |
| Decitabine | K562 (Leukemia) | 0.26 ± 0.02 | [1] |
| HL60 (Leukemia) | 4.724 ± 0.067 | [2] | |
| NB4 (Leukemia) | 2.788 ± 1.725 | [2] | |
| MDA-MB-231 (Breast Cancer) | Not explicitly provided, but sensitive | [3] | |
| MCF7 (Breast Cancer) | Not explicitly provided, but sensitive | [3] | |
| Zebularine | MDA-MB-231 (Breast Cancer) | ~100 (96h exposure) | [4][5] |
| MCF-7 (Breast Cancer) | ~150 (96h exposure) | [4][5] | |
| PLC/PRF5 (Hepatocellular Carcinoma) | 74.65 (mean of 24h and 48h) | [6] | |
| PA-TU-8902 (Pancreatic Cancer) | 98.82 (mean of 24h and 48h) | [6] |
Mechanism of Action: Beyond DNMT1 Inhibition
The anticancer effects of DNMT inhibitors stem from their ability to reverse aberrant DNA methylation, a key epigenetic modification in cancer that leads to the silencing of tumor suppressor genes. Inhibition of DNMT1 by compounds like this compound is hypothesized to reactivate these silenced genes, thereby restoring cellular mechanisms that control cell growth and induce apoptosis.
Signaling Pathways Modulated by DNMT1 Inhibition
The inhibition of DNMT1 can impact multiple signaling pathways crucial for cancer cell survival and proliferation.
1. Reactivation of Tumor Suppressor Genes: A primary consequence of DNMT1 inhibition is the demethylation and subsequent re-expression of tumor suppressor genes. A key example is the p21 gene, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. The re-expression of p21 can lead to a halt in the cell cycle, preventing cancer cell proliferation. Another important protein, Cyclin D1, which promotes cell cycle progression, is often downregulated following DNMT1 inhibition.
2. Modulation of the Wnt Signaling Pathway: The Wnt signaling pathway is frequently dysregulated in various cancers, promoting tumor growth. DNMT1 inhibition has been shown to interfere with this pathway. By demethylating and re-expressing negative regulators of the Wnt pathway, DNMT1 inhibitors can effectively attenuate pro-tumorigenic Wnt signaling.
3. Induction of Apoptosis: Cancer cells often evade apoptosis, or programmed cell death. DNMT1 inhibitors can promote apoptosis through both intrinsic and extrinsic pathways. The re-expression of pro-apoptotic genes, silenced by methylation, can sensitize cancer cells to apoptotic signals.
Below are diagrams illustrating the experimental workflow for assessing DNMT1 inhibition and the downstream signaling pathways affected.
References
- 1. Modulation of Wnt signaling is essential for the differentiation of ciliated epithelial cells in human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of β-Catenin promotes WNT expression in macrophages and mitigates intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted overexpression of the genes encoding p21 and cyclin D1 is associated with growth inhibition and differentiation in various carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin D1 degradation and p21 induction contribute to growth inhibition of colorectal cancer cells induced by epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SW155246 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in-vivo on-target effects of SW155246, a selective inhibitor of DNA methyltransferase 1 (DNMT1). Due to the limited availability of in-vivo data for this compound, this document establishes a benchmark for validation by comparing it with well-characterized DNMT1 inhibitors, namely Decitabine and Azacitidine, as well as the more recent entrant, GSK3685032. The provided experimental data and protocols for these alternative agents serve as a comprehensive roadmap for the necessary in-vivo characterization of this compound.
Executive Summary
This compound has been identified as a selective inhibitor of human DNMT1 with an IC50 of 1.2 µM.[1] Its mechanism of action is believed to involve the inhibition of DNA methylation, a key epigenetic modification often dysregulated in cancer. While in-vitro activity has been established, rigorous in-vivo validation is paramount to ascertain its therapeutic potential. This guide outlines the critical in-vivo experiments required, drawing parallels from established DNMT1 inhibitors.
Comparative Analysis of DNMT1 Inhibitors
To effectively design and interpret in-vivo studies for this compound, it is crucial to understand the performance of existing DNMT1 inhibitors in preclinical models. The following tables summarize key in-vivo parameters for Decitabine, Azacitidine, and GSK3685032.
In-Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Efficacy Readouts | Reference |
| Decitabine | NOD/SCID/IL2Rγnull mice | Acute Myeloid Leukemia (THP-1 xenograft) | 1.25 mg/m² intraperitoneally, 1 or 2 cycles | Reduced tumor load, prolonged survival | [2] |
| BALB/c mice | 4T1 Mammary Carcinoma | 0.42 mg/kg subcutaneously, every other day | Suppressed tumor growth and pulmonary metastasis | [3] | |
| Xenograft mouse model | MLL-rearranged Acute Lymphoblastic Leukemia | 0.1 mg/kg intraperitoneally, three times a week | Prolonged survival | [4] | |
| Azacitidine | NOD-SCID mice | Acute Myeloid Leukemia (primary patient-derived xenograft) | 3 mg/kg intraperitoneally, daily for 5 days | Reduced leukemic engraftment | [5] |
| SCID mice | Acute Myeloid Leukemia (HL-60 disseminated model) | 5 mg/kg, every 3 days for 5 doses | Enhanced survival in combination with lintuzumab | [6] | |
| C57Bl/6 mice | Murine Acute Myeloid Leukemia (C1498 model) | 5 mg/kg intraperitoneally, for 3 consecutive days | Extended survival | [7] | |
| GSK3685032 | Subcutaneous xenograft models (MV4-11, SKM-1) | Acute Myeloid Leukemia | 1-45 mg/kg subcutaneously, twice daily for 28 days | Dose-dependent tumor growth inhibition and regression | [8][9][10] |
| Disseminated MV4-11 model | Acute Myeloid Leukemia | 1-45 mg/kg subcutaneously, twice daily | Significantly longer survival benefit compared to Decitabine | [9][10] |
In-Vivo Pharmacokinetics and Toxicity
| Compound | Animal Model | Key Pharmacokinetic Parameters | Noted Toxicities | Reference |
| Decitabine | Mice | Short physiological half-life due to metabolization by liver cytidine deaminases. | DNA damage, reduced neutrophils, red blood cells, and platelets. | [4][9] |
| Azacitidine | Not specified in detail in the provided abstracts | |||
| GSK3685032 | Mice | Low clearance, moderate volume of distribution, blood half-life >1.8 h. | Better tolerated than Decitabine with less impact on blood cell components. | [9][11] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Decitabine enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decitabine suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended exposure to low doses of azacitidine induces differentiation of leukemic stem cells through activation of myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Azacytidine-Mediated Modulation of the Immune Microenvironment in Murine Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of SW155246 for MTH1 Over Other Nudix Hydrolases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors for specific enzyme targets is a critical aspect of modern drug discovery. SW155246 has emerged as an inhibitor of MutT Homolog 1 (MTH1), a nudix hydrolase responsible for sanitizing oxidized nucleotide pools and preventing their incorporation into DNA. To rigorously evaluate its potential as a therapeutic agent, a thorough assessment of its specificity against other members of the nudix hydrolase superfamily is paramount. This guide provides a framework for comparing the performance of this compound against MTH1 and other nudix hydrolases, supported by detailed experimental protocols.
Data Presentation: A Comparative Analysis of Inhibitor Potency
A crucial step in evaluating the specificity of this compound is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified human nudix hydrolases. This allows for a quantitative comparison of its potency for MTH1 versus other family members. While comprehensive public data on the selectivity of this compound across the entire nudix family is limited, the following table provides a template for organizing and presenting such experimental data. Researchers can utilize the described biochemical assay to generate these values.
| Nudix Hydrolase | Gene Name | Substrate | This compound IC50 (nM) |
| MTH1 | NUDT1 | 8-oxo-dGTP | [Insert experimental value] |
| NUDT2 | NUDT2 | ADP-ribose | [Insert experimental value] |
| NUDT5 | NUDT5 | ADP-ribose | [Insert experimental value] |
| NUDT12 | NUDT12 | NADH | [Insert experimental value] |
| NUDT14 | NUDT14 | UDP-glucose | [Insert experimental value] |
| NUDT15 | NUDT15 | dGTP/6-thio-dGTP | [Insert experimental value] |
| NUDT16 | NUDT16 | dCTP/dUTP | [Insert experimental value] |
| NUDT18 | NUDT18 | 8-oxo-dGTP | [Insert experimental value] |
This table is a template. Researchers should populate it with their own experimental data.
Experimental Protocols
To ensure robust and reproducible data, the following detailed experimental protocols are provided for key assays in assessing the specificity of this compound.
Biochemical Assay for IC50 Determination
This protocol outlines a common method to determine the in vitro potency of an inhibitor against a purified nudix hydrolase. The assay measures the release of inorganic phosphate resulting from the enzymatic hydrolysis of the substrate.
Materials:
-
Purified recombinant human nudix hydrolases (MTH1 and others)
-
Specific substrate for each nudix hydrolase (e.g., 8-oxo-dGTP for MTH1)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Malachite Green Reagent
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer.
-
Add a fixed concentration of the purified nudix hydrolase to each well of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C. The reaction time should be within the linear range of the enzyme activity.
-
Stop the reaction by adding the Malachite Green Reagent, which will react with the inorganic phosphate produced.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct engagement of an inhibitor with its target protein within a cellular context.[1][2] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for the target protein (e.g., anti-MTH1 antibody)
Procedure:
-
Treat cultured cells with either this compound at various concentrations or DMSO (vehicle control) for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[3]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the biochemical and cellular thermal shift assays.
By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can conduct a thorough and objective assessment of the specificity of this compound for MTH1 over other nudix hydrolases. This systematic approach is essential for advancing our understanding of this inhibitor and its potential for therapeutic development.
References
Independent Verification of SW155246: A Comparative Analysis of a Non-Nucleoside DNMT1 Inhibitor
For researchers, scientists, and drug development professionals, the independent verification of published findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the published results for SW155246, a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), alongside other alternative inhibitors. To date, independent verification of the specific inhibitory activity of this compound by research groups other than the original discoverers has not been identified in publicly available literature. This guide, therefore, summarizes the originally reported data for this compound and compares it with published data for other DNMT1 inhibitors, providing context for its potential role in epigenetic drug discovery.
Comparative Performance of DNMT1 Inhibitors
This compound is a sulfonamide-containing compound identified as a selective inhibitor of human DNMT1 with a reported half-maximal inhibitory concentration (IC50) of 1.2 µM.[1][2] It has shown selectivity for DNMT1 over DNMT3A (IC50 = 38 µM).[1] The following table provides a comparison of this compound's published in vitro potency with other selected nucleoside and non-nucleoside DNMT1 inhibitors. It is critical to note that these values are from various studies and experimental conditions may differ, making direct comparisons challenging without a head-to-head study.
| Compound | Type | Target(s) | IC50 (µM) for human DNMT1 | Reference |
| This compound | Non-nucleoside | DNMT1 | 1.2 | [1][2] |
| Azacitidine | Nucleoside | DNMTs | Not directly comparable (prodrug) | [3] |
| Decitabine | Nucleoside | DNMTs | Not directly comparable (prodrug) | [3][4] |
| GSK3685032 | Non-nucleoside | DNMT1 | 0.036 | [5] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Non-nucleoside | DNMTs | Reported to inhibit DNMT activity | [6] |
| Hydralazine | Non-nucleoside | DNMTs | Reported to decrease DNMT expression | [6] |
| Procainamide | Non-nucleoside | DNMTs | Reported to inhibit DNMT activity | [6] |
Mechanism of Action and Signaling Pathway
This compound, as a non-nucleoside inhibitor, is proposed to act through a mechanism distinct from nucleoside analogs like Azacitidine and Decitabine. Nucleoside inhibitors are incorporated into DNA during replication, where they covalently trap DNMT enzymes, leading to their degradation.[4] Non-nucleoside inhibitors, such as this compound, are believed to bind directly to the enzyme, likely at or near the active site or an allosteric site, to inhibit its catalytic activity without being incorporated into the DNA. This can potentially lead to a different pharmacological profile with less DNA damage-induced toxicity.[7]
The inhibition of DNMT1 by compounds like this compound leads to the hypomethylation of DNA. In cancer cells, promoter regions of tumor suppressor genes are often hypermethylated, leading to their silencing. By inhibiting DNMT1, the methylation marks are not maintained during cell division, which can lead to the re-expression of these silenced genes and subsequent anti-tumor effects.
Caption: Mechanism of action for non-nucleoside DNMT1 inhibitors like this compound.
Experimental Protocols
While the specific, detailed experimental protocol for the original this compound studies is not publicly available, a general methodology for assessing DNMT1 inhibition can be outlined based on commercially available assay kits and published research.[8][9][10]
DNMT1 Inhibition Assay (General Protocol)
This protocol describes a common method for measuring the in vitro activity of DNMT1 and the inhibitory potential of a test compound.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT1 assay buffer
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection antibody specific for 5-methylcytosine (5-mC)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Coating: A DNA substrate is coated onto the wells of a microplate.
-
Reaction Setup: The test compound at various concentrations is added to the wells.
-
Enzyme Reaction: Recombinant DNMT1 enzyme and the methyl donor SAM are added to the wells to initiate the methylation reaction. A control reaction without the inhibitor is also prepared.
-
Incubation: The plate is incubated to allow the enzyme to methylate the DNA substrate.
-
Detection:
-
The wells are washed to remove unbound reagents.
-
A primary antibody that specifically binds to methylated DNA (anti-5-mC) is added.
-
After incubation and washing, a secondary antibody conjugated to a reporter enzyme is added.
-
A final wash is performed, and the substrate for the reporter enzyme is added, leading to a colorimetric, fluorometric, or luminescent signal.
-
-
Data Analysis: The signal intensity is measured using a microplate reader. The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: A generalized workflow for a DNMT1 inhibition assay.
Conclusion
This compound represents a non-nucleoside DNMT1 inhibitor with a published in vitro potency in the low micromolar range. While this provides a basis for its potential as a research tool and a starting point for drug development, the lack of independent verification of its activity is a significant limitation. Further studies by independent laboratories are crucial to validate the original findings and to establish a more definitive understanding of its efficacy and mechanism of action relative to other DNMT1 inhibitors. Researchers are encouraged to critically evaluate the available data and consider the need for independent replication when designing future experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationalization of Activity Cliffs of a Sulfonamide Inhibitor of DNA Methyltransferases with Induced-Fit Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNMT1 Inhibition Reprograms Pancreatic Cancer Stem Cells via Upregulation of the miR-17-92 Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome | eLife [elifesciences.org]
- 9. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 10. abcam.com [abcam.com]
Safety Operating Guide
Navigating the Disposal of SW155246: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the sulfonamide derivative SW155246, a compound investigated as a DNA methyltransferase (DNMT) inhibitor, necessitates a cautious and generalized approach to its disposal.[1] In the absence of manufacturer-specific guidelines, researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous substance and adhere to established protocols for unknown research-grade chemical waste.
It is imperative for personnel handling this compound to obtain the official Safety Data Sheet from the manufacturer or supplier. The SDS provides critical safety, handling, and disposal information that is specific to the compound and cannot be substituted by general guidelines.
General Disposal Protocol for Research-Grade Chemicals
In the interim, the following procedural steps, derived from general laboratory hazardous waste management principles, should be implemented for the disposal of this compound.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
NIOSH-approved respirator
-
Chemical-resistant gloves
-
Safety goggles or face shield
-
Lab coat
All waste materials contaminated with this compound, including empty containers, contaminated PPE, and absorbent materials from spill cleanups, must be disposed of as hazardous waste.
Quantitative Data Summary
Without the specific SDS for this compound, no quantitative data regarding its disposal can be provided. The following table is a template for researchers to populate once the official SDS is obtained.
| Parameter | Value | Units | Source |
| pH for Neutralization | N/A | SDS Section X | |
| Recommended Incineration Temperature | N/A | °C/°F | SDS Section X |
| Concentration Limits for Sewer Disposal | N/A | mg/L | SDS Section X |
| Incompatible Waste Streams | N/A | SDS Section X |
Experimental Protocols
Detailed experimental protocols for the safe handling and disposal of this compound would be contingent on the information provided in the official Safety Data Sheet. These protocols would typically include step-by-step instructions for:
-
Spill Cleanup: Procedures for containing and cleaning up spills of various sizes.
-
Decontamination: Methods for decontaminating laboratory surfaces and equipment.
-
Waste Neutralization: Chemical treatment procedures to render the waste less hazardous, if applicable.
Disposal Workflow
The following diagram outlines a general workflow for the proper disposal of a research chemical like this compound in the absence of a specific SDS.
Caption: General workflow for the disposal of research chemical this compound.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. The absence of a specific Safety Data Sheet for this compound makes it impossible to provide definitive disposal procedures. Always prioritize obtaining the SDS from the manufacturer and consult with your institution's Environmental Health and Safety (EHS) department for guidance on hazardous waste disposal.
References
Standard Operating Procedure for Handling Unidentified Chemical Agent SW155246
Date of Issue: November 24, 2025
For Immediate Use by Authorized Laboratory Personnel
This document provides essential safety and logistical procedures for the handling, risk assessment, and disposal of the substance designated SW155246. As this compound does not correspond to a recognized chemical identifier, it must be treated as a substance with unknown hazards, necessitating the highest level of precaution until a definitive identification and hazard assessment can be completed.
Immediate Actions and Hazard Assessment
Upon encountering a substance labeled this compound, personnel must immediately treat it as a highly hazardous material. The primary operational goal is to prevent all routes of exposure.
1.1. Initial Identification Protocol:
Before any handling, a thorough attempt to identify the substance must be conducted. This involves a multi-step investigation:
-
Internal Documentation Review: Cross-reference "this compound" with internal laboratory notebooks, chemical inventory systems, and records of past and present experiments.
-
Consult with Colleagues: Inquire with other laboratory personnel who may have knowledge of the substance.
-
Physical Characteristic Evaluation: From a safe distance and within a fume hood, observe the physical properties (e.g., color, state) of the substance and the characteristics of its container, which may offer clues to its identity.[1]
-
Contact Supplier/Source: If the origin of the substance is known, contact the manufacturer or collaborating laboratory to obtain a Safety Data Sheet (SDS) or other identifying information.
1.2. Risk Assessment for an Unknown Substance:
In the absence of a positive identification, a conservative risk assessment is mandatory. Assume the substance is:
-
Acutely toxic
-
Carcinogenic, mutagenic, or a reproductive toxin
-
Flammable, reactive, and/or explosive
-
Corrosive
-
Capable of skin and eye damage
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for any interaction with this compound. The following table summarizes the minimum required PPE.
| Protection Area | Required PPE | Specifications and Rationale |
| Respiratory | Full-face respirator with combination organic vapor/acid gas and P100 (HEPA) cartridges. | Protects against inhalation of unknown vapors, aerosols, or particulates. A combination cartridge is necessary as the chemical class is unknown.[2][3][4][5] |
| Hand | Double-gloving: an inner nitrile glove and an outer, heavy-duty glove (e.g., butyl rubber or Viton). | Provides a robust barrier against a wide range of potential chemical classes. Nitrile offers good dexterity and splash resistance, while the outer glove provides extended contact protection.[6][7][8] |
| Eye and Face | Full-face respirator provides integrated protection. If a half-mask respirator is used, chemical splash goggles and a face shield are mandatory. | Ensures protection against splashes, vapors, and projectiles. |
| Body | Chemical-resistant lab coat over long-sleeved clothing and long pants. For significant quantities or splash potential, a chemical-resistant apron or suit is required. | Protects the skin from contact with the substance. |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | Protects feet from spills. |
Experimental Protocols: Characterization of an Unknown Substance
The following is a generalized, sequential protocol for the characterization of this compound. All steps must be performed in a certified chemical fume hood.
3.1. Physical Properties Determination:
-
Visual Examination: Note the color, physical state (solid, liquid, gas), and any heterogeneity.
-
Solubility Tests:
-
Add a small aliquot (1-2 mg of solid or 1 drop of liquid) to 0.5 mL of deionized water in a test tube.[9][10] Observe for solubility.
-
If soluble in water, test the pH of the solution with litmus paper. An acidic pH may indicate a carboxylic acid, while a basic pH could suggest an amine.[9]
-
If insoluble in water, proceed with solubility tests in dilute acid (5% HCl), dilute base (5% NaOH), and concentrated sulfuric acid.[10] These tests can provide clues about the functional groups present.
-
3.2. Spectroscopic and Chromatographic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire an FTIR spectrum to identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the substance is soluble in a suitable deuterated solvent, obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can separate components of a mixture and provide information on the molecular weight and fragmentation pattern, aiding in structural identification.[11]
Operational Plan for Handling and Use
4.1. Preparation:
-
Designate a specific area within a chemical fume hood for all work with this compound.
-
Ensure that an emergency spill kit, fire extinguisher, safety shower, and eyewash station are accessible and operational.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE before entering the designated work area.
4.2. Handling:
-
Perform all manipulations of this compound within the fume hood.
-
Use the smallest possible quantities for any procedure.
-
Keep all containers of this compound sealed when not in use.
-
Never work alone when handling this substance.
Disposal Plan
Until identified, this compound must be disposed of as hazardous waste.
5.1. Waste Collection:
-
Collect all waste materials (including contaminated gloves, pipette tips, and containers) in a dedicated, leak-proof hazardous waste container.
-
The container must be compatible with a wide range of chemicals (e.g., glass or high-density polyethylene).
5.2. Labeling:
-
Attach a hazardous waste label to the container as soon as the first piece of waste is added.[12]
-
On the label, clearly write "Unknown Hazardous Waste" in the contents section.[13][14]
-
Include the generator's name, laboratory location, and the date of accumulation.
-
If any preliminary tests have been conducted (e.g., pH), note these results on the label.[15]
5.3. Storage and Pickup:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is stored away from incompatible materials.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Be aware that there may be additional costs associated with the analysis and disposal of unknown waste.[13][15]
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of an unknown chemical substance.
Caption: Hierarchy of controls applied to handling an unknown substance.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. northwestern.edu [northwestern.edu]
- 3. pksafety.com [pksafety.com]
- 4. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 5. parcilsafety.com [parcilsafety.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Glove Selection · Connecticut College [conncoll.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. socotec.co.uk [socotec.co.uk]
- 12. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 15. uttyler.edu [uttyler.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
